molecular formula C10H14N2 B1323086 3,3-Dimethylindolin-6-amine CAS No. 179898-73-8

3,3-Dimethylindolin-6-amine

Cat. No.: B1323086
CAS No.: 179898-73-8
M. Wt: 162.23 g/mol
InChI Key: OVSRQUPJJIAWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylindolin-6-amine (CAS 179898-73-8) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 10 H 14 N 2 and an average mass of 162.23 g/mol, features an indoline structure where the amine group at the 6-position and the geminal dimethyl group at the 3-position offer versatile sites for further functionalization . Its physical properties include a predicted boiling point of 295.8±39.0 °C and a density of 1.0±0.1 g/cm 3 . This amine serves as a critical synthetic building block for the development of more complex molecules. Its research value is highlighted by its use as a precursor in the synthesis of experimental drug candidates, such as compounds investigated for their activity as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors . VEGFR-2 is a primary target in anti-angiogenesis research for conditions like cancer, positioning this indoline derivative as a relevant scaffold in early-stage drug discovery programs . To maintain stability and purity, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Researchers should note the associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Appropriate precautionary measures should be taken during handling. Please be advised: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSRQUPJJIAWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634017
Record name 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-73-8
Record name 2,3-Dihydro-3,3-dimethyl-1H-indol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179898-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted properties of 3,3-Dimethylindolin-6-amine, catering to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related analogs and established principles of organic chemistry and pharmacology to offer a detailed profile.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[1]
Molecular Weight 162.23 g/mol [1]
CAS Number 179898-73-8[1]
Predicted Boiling Point 366.6 ± 42.0 °C[2] (for 6-Amino-3,3-dimethylindolin-2-one)
Predicted Density 1.161 ± 0.06 g/cm³[2] (for 6-Amino-3,3-dimethylindolin-2-one)

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of aromatic amines, indoline structures, and related N,N-dimethylanilines, the following are the expected spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, the gem-dimethyl protons, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5m3HAromatic protons (H-4, H-5, H-7)
~ 3.5br s2HAmine protons (-NH₂)
~ 3.3t2HMethylene protons (H-2)
~ 1.3s6HGem-dimethyl protons (2 x -CH₃)
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-6 (Aromatic C-NH₂)
~ 130 - 140Quaternary aromatic carbons (C-3a, C-7a)
~ 110 - 125Aromatic CH carbons (C-4, C-5, C-7)
~ 55 - 60Methylene carbon (C-2)
~ 45 - 50Quaternary carbon (C-3)
~ 25 - 30Gem-dimethyl carbons (2 x -CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the amine and aromatic functionalities.[3][4]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3250N-H StretchPrimary Amine
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (CH₃, CH₂)
1650 - 1580N-H BendPrimary Amine
1600 - 1450C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine
Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 162. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the indoline ring.

m/zFragmentation
162[M]⁺
147[M - CH₃]⁺
132[M - 2CH₃]⁺

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indolines.

Proposed Synthesis Workflow

A potential synthesis could involve the Fischer indole synthesis followed by reduction, or a multi-step synthesis starting from a substituted aniline.

G cluster_synthesis Proposed Synthesis of this compound Start Starting Material (e.g., 4-Nitrophenylhydrazine) Fischer_Indole Fischer Indole Synthesis with Isobutyraldehyde Start->Fischer_Indole Indolenine 3,3-Dimethyl-6-nitro-3H-indole Fischer_Indole->Indolenine Reduction Reduction of Nitro Group and Indolenine Double Bond (e.g., H2/Pd-C or NaBH4) Indolenine->Reduction Product This compound Reduction->Product G cluster_purification Purification Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure Pure this compound Crystallization->Pure G cluster_pathway Potential Biological Targets for Indoline Derivatives Compound This compound Receptor Receptors (e.g., Serotonin, Dopamine) Compound->Receptor Enzyme Enzymes (e.g., Kinases, MAO) Compound->Enzyme IonChannel Ion Channels Compound->IonChannel Signaling Downstream Signaling Cascades Receptor->Signaling Enzyme->Signaling IonChannel->Signaling Response Cellular Response Signaling->Response

References

3,3-Dimethylindolin-6-amine chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 3,3-Dimethylindolin-6-amine. The content is tailored for professionals in research and drug development, offering detailed experimental protocols and insights into its relevance in medicinal chemistry.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring an indoline core. The indoline nucleus is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. In this specific molecule, two methyl groups are attached to the C3 position of the indoline ring, and an amine group is substituted at the C6 position of the benzene ring.

  • IUPAC Name: 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine

  • CAS Number: 179898-73-8

  • Molecular Formula: C₁₀H₁₄N₂

  • Molecular Weight: 162.23 g/mol

  • SMILES: NC1=CC2=C(C=C1)C(C)(C)CN2

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties of this compound and its common precursor, 3,3-Dimethyl-6-nitroindoline, is presented below. While experimental spectral data for this compound is not widely available in the public domain, it can be obtained from various chemical suppliers.[1]

PropertyThis compound3,3-Dimethyl-6-nitroindoline
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₂N₂O₂
Molecular Weight 162.23 g/mol 192.22 g/mol
CAS Number 179898-73-8179898-72-7
Appearance Not specifiedNot specified
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
Solubility Not specifiedNot specified
Topological Polar Surface Area 38.9 Ų57.8 Ų
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 23

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the indoline core, followed by nitration and subsequent reduction of the nitro group to an amine. The following protocol is adapted from a patented synthetic route.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 3,3-Dimethylindoline cluster_1 Functionalization of the Indoline Core Phenylhydrazine Phenylhydrazine Hydrazone Formation Hydrazone Formation Phenylhydrazine->Hydrazone Formation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Hydrazone Formation Fischer Indole Synthesis Fischer Indole Synthesis Hydrazone Formation->Fischer Indole Synthesis 3,3-Dimethyl-3H-indole 3,3-Dimethyl-3H-indole Fischer Indole Synthesis->3,3-Dimethyl-3H-indole Reduction Reduction 3,3-Dimethyl-3H-indole->Reduction 3,3-Dimethylindoline 3,3-Dimethylindoline Reduction->3,3-Dimethylindoline Nitration Nitration 3,3-Dimethylindoline->Nitration 3,3-Dimethyl-6-nitroindoline 3,3-Dimethyl-6-nitroindoline Nitration->3,3-Dimethyl-6-nitroindoline Reduction_2 Reduction 3,3-Dimethyl-6-nitroindoline->Reduction_2 This compound This compound Reduction_2->this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,3-Dimethylindoline

  • Hydrazone Formation: Phenylhydrazine is reacted with isobutyraldehyde in a suitable solvent such as heptane at a controlled temperature (e.g., below 20°C) to form the corresponding hydrazone.

  • Fischer Indole Synthesis: The crude hydrazone is then subjected to cyclization in the presence of a Fischer catalyst, such as methanesulfonic acid, at room temperature to yield 3,3-dimethyl-3H-indole.

  • Reduction: The resulting 3H-indole is reduced to 3,3-dimethylindoline. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or a metal-acid system.

Step 2: Nitration of 3,3-Dimethylindoline

  • To a cooled solution (e.g., -15°C to 0°C) of concentrated sulfuric acid, 3,3-dimethylindoline hydrochloride salt is added under an inert atmosphere.

  • Fuming nitric acid is then added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred for a specified period, after which it is carefully quenched with a base (e.g., NaOH or ammonium hydroxide) to neutralize the acid.

  • The product, 3,3-dimethyl-6-nitroindoline, can be extracted with an organic solvent and purified.

Step 3: Reduction of 3,3-Dimethyl-6-nitroindoline

  • The 6-nitroindoline derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.

  • The mixture is then subjected to hydrogenation with hydrogen gas, typically at elevated pressure, until the reaction is complete.

  • Alternatively, reduction can be achieved using a metal in the presence of an acid, such as tin and hydrochloric acid.

  • After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in publicly accessible literature, the indoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.

Potential Therapeutic Areas

Indole and indoline derivatives have been investigated for their potential in treating a variety of diseases, including:

  • Cancer: Many indoline-based compounds have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Neurodegenerative Diseases: Some derivatives have been explored for their neuroprotective effects and as inhibitors of enzymes implicated in neurodegeneration.

  • Inflammatory Diseases: The indoline core has been used to develop inhibitors of key inflammatory enzymes.

Quantitative Biological Data of Related 6-Amino-Substituted Indole and Indazole Derivatives

Due to the limited availability of quantitative biological data for this compound, the following table presents the in vitro activity of structurally related 6-amino-substituted indazole derivatives against various cancer cell lines. This data is provided for comparative purposes to illustrate the potential bioactivity of this class of compounds.

Compound IDR Group on 6-aminoCancer Cell LineIC₅₀ (µM)
29 4-fluorobenzylA549 (Lung)2.8 ± 1.3
30 4-chlorobenzylA549 (Lung)1.9 ± 1.2
34 3,4-difluorobenzylA549 (Lung)1.8 ± 1.4
36 4-fluorobenzylHCT116 (Colon)0.4 ± 0.3
37 4-chlorobenzylSNU-638 (Gastric)0.7 ± 0.5
39 4-methoxybenzylMDA-MB-231 (Breast)1.7 ± 1.1

Data adapted from a study on 6-substituted aminoindazole derivatives.

Potential Signaling Pathway Involvement: PI3K/Akt/mTOR Pathway

Indole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K->Transcription 4E-BP1->Transcription Inhibition when unphosphorylated Indoline Indoline Derivative (e.g., this compound) Indoline->PI3K Potential Inhibition Indoline->Akt Potential Inhibition Indoline->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

Conclusion

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. Based on the biological activities of related indoline and indole derivatives, it holds promise as a scaffold for the development of novel therapeutics, particularly in the area of oncology. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 179898-73-8

This technical guide provides a comprehensive overview of 3,3-Dimethylindolin-6-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route, and explores the biological significance of the broader indoline scaffold.

Chemical and Physical Properties

This compound is an indoline derivative characterized by two methyl groups at the 3-position and an amine group at the 6-position of the indoline ring. The hydrochloride salt of this compound is also commercially available.

PropertyValueSource
CAS Number 179898-73-8-
Molecular Formula C₁₀H₁₄N₂-
Molecular Weight 162.23 g/mol -
CAS Number (HCl salt) 1446412-22-1[1]
Molecular Formula (HCl salt) C₁₀H₁₅ClN₂-
Molecular Weight (HCl salt) 198.69 g/mol -
Storage Conditions 2-8°C, protected from light, stored under inert gas-

Synthesis and Experimental Protocols

A multi-step synthesis for 6-amino-3,3-dimethyl-2,3-dihydroindole (this compound) has been described in the patent literature. The general synthetic strategy involves the formation of a 3,3-dimethyl-2,3-dihydroindole core, followed by nitration and subsequent reduction to yield the final amine.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from patent WO2010071828A2, which outlines a general method for the preparation of similar compounds.[2]

Step 1: Formation of 3,3-Dimethyl-3H-indole

  • A Fischer indole synthesis is employed. A suitable phenylhydrazone precursor is cyclized in the presence of a catalyst, such as methanesulfonic acid.

  • The reaction is typically stirred overnight at a controlled temperature (e.g., 18-20°C).

Step 2: Reduction to 3,3-Dimethylindoline

  • The resulting 3H-indole is reduced to the corresponding 2,3-dihydro-indole (indoline). This can be achieved using a suitable reducing agent.

  • The indoline can be isolated as a salt, for example, by treatment with hydrochloric acid.

Step 3: Nitration of 3,3-Dimethylindoline

  • The 3,3-dimethylindoline is nitrated to introduce a nitro group at the 6-position.

  • This is typically carried out using a mixture of sulfuric acid and fuming nitric acid at a low temperature (e.g., -15°C to 10°C, preferably around 0°C).

Step 4: Protection of the Indoline Nitrogen (Optional but Recommended)

  • The free amine of the indoline ring can be protected, for instance, by acetylation, to prevent side reactions in the subsequent step.

Step 5: Reduction of the Nitro Group

  • The 6-nitro group is reduced to the corresponding 6-amino group. This final step yields this compound. Standard reduction methods, such as catalytic hydrogenation, can be employed.

Biological Context and Potential Signaling Pathways

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, the indoline scaffold is a well-established pharmacophore in a variety of biologically active molecules. Derivatives of the indoline and indole core have shown a broad range of activities, suggesting potential areas of investigation for this compound.

  • Serotonin Receptor Agonism: Substituted indol-1-yl-ethyl-amine derivatives have been synthesized and identified as potent and selective 5-HT(1D) agonists.[3] This suggests that this compound could be explored for its potential interaction with serotonin receptors, which are crucial in neurotransmission.

  • Enzyme Inhibition: The indolin-2-one scaffold is a core structure in many enzyme inhibitors. For example, 3,3-di(indolyl)indolin-2-ones have been identified as a novel class of α-glucosidase inhibitors.[4] Furthermore, other indoline derivatives have been investigated as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory properties.[5]

  • Antimicrobial and Antimalarial Activity: Indole scaffolds are associated with a range of biological activities, including antimalarial properties.[6]

Given the lack of specific data for this compound, a hypothetical signaling pathway is not provided. Instead, a diagram illustrating the synthetic workflow is presented below.

Synthetic Workflow Diagram

Synthesis_Workflow start Phenylhydrazone Precursor step1 Fischer Indole Synthesis start->step1 intermediate1 3,3-Dimethyl-3H-indole step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 3,3-Dimethylindoline step2->intermediate2 step3 Nitration intermediate2->step3 intermediate3 6-Nitro-3,3-dimethylindoline step3->intermediate3 step4 Reduction of Nitro Group intermediate3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily synthesizable compound belonging to the privileged indoline class of molecules. While its specific biological functions remain to be fully elucidated, the diverse activities of related analogs highlight its potential as a valuable building block for the development of novel therapeutics. Further research into its biological targets and mechanism of action is warranted to uncover its full potential in drug discovery.

References

An In-depth Technical Guide to 3,3-Dimethylindolin-6-amine: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 3,3-Dimethylindolin-6-amine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The information is presented to be a readily accessible resource for researchers and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueReference
Molecular FormulaC10H14N2[1]
Molecular Weight162.23 g/mol [1]
CAS Number179898-73-8[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and specific to individual chemical suppliers. However, a general methodological workflow for the characterization of such a compound is outlined below.

General Workflow for Compound Characterization:

  • Procurement: Obtain the compound from a reputable chemical supplier. Note the recommended storage conditions, which for this compound are typically at 2-8°C in a dark, inert atmosphere.[1]

  • Structural Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure, including the positions of the amine and dimethyl groups on the indoline scaffold.

    • Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer to confirm the molecular weight and elemental composition.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): Employ a suitable column and mobile phase to determine the purity of the compound.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment and identification of any volatile impurities.

  • Physical Property Determination:

    • Melting Point: Determine the melting point using a calibrated apparatus to assess purity.

    • Solubility: Test the solubility in a range of common laboratory solvents (e.g., water, ethanol, DMSO, dichloromethane) to guide formulation and reaction setup.

Conceptual Diagrams

The following diagrams illustrate conceptual workflows relevant to the study and application of chemical compounds like this compound.

cluster_0 Compound Property Determination Workflow A Obtain Compound (this compound) B Structural Analysis (NMR, MS) A->B C Purity Assessment (HPLC, GC-MS) B->C D Physicochemical Characterization (Melting Point, Solubility) C->D E Data Compilation & Reporting D->E

Caption: A generalized workflow for the characterization of a chemical compound.

cluster_1 High-Throughput Screening Logical Flow A Compound Library (including this compound) B Primary Assay (Target Identification) A->B C Hit Identification B->C D Secondary Assay (Dose-Response) C->D E Lead Compound D->E

References

Spectroscopic Characterization of 3,3-Dimethylindolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 3,3-Dimethylindolin-6-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2m3HAr-H
~ 3.6br s2H-NH₂
~ 3.1s2H-CH₂-
~ 1.3s6H-C(CH₃)₂
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150Ar-C (C-NH₂)
~ 135 - 140Ar-C (quaternary)
~ 120 - 130Ar-CH
~ 110 - 120Ar-CH
~ 50 - 55-CH₂-
~ 40 - 45-C(CH₃)₂
~ 25 - 30-C(CH₃)₂
Table 3: Predicted IR Spectroscopic Data

Sample Preparation: Thin film or KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3250Medium, two bandsN-H stretch (primary amine)
~ 3050 - 3000MediumAr C-H stretch
~ 2960 - 2850Medium to StrongAliphatic C-H stretch
~ 1620 - 1580MediumN-H bend (primary amine)
~ 1600, 1480Medium to StrongC=C stretch (aromatic)
~ 1335 - 1250StrongC-N stretch (aromatic amine)
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

m/zInterpretation
177.1386[M+H]⁺ (Calculated for C₁₁H₁₇N₂)
160.1124[M-NH₂]⁺ (Fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and analyze the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.[1][2]

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Correlate the observed bands with the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization (ESI) Mass Spectrometry.[3][4]

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[4]

    • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[3]

    • The final solution should be free of any particulate matter. If necessary, filter the solution.

  • Instrument Setup:

    • Set up the ESI source in positive or negative ion mode, depending on the analyte's properties. For amines, positive ion mode is typically used.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and strong signal.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ for positive ESI).

    • Analyze the fragmentation pattern, if any, to gain further structural information.

    • For HRMS data, determine the elemental composition from the accurate mass measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound A Compound Synthesis and Purification B Mass Spectrometry (MS) - ESI-MS A->B Initial Analysis D Infrared (IR) Spectroscopy - ATR A->D F NMR Spectroscopy (¹H, ¹³C, 2D) A->F C Molecular Weight and Formula Confirmation B->C Data Interpretation H Final Structure Confirmation C->H E Functional Group Identification D->E Data Interpretation E->H G Detailed Structural Elucidation F->G Data Interpretation G->H

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 3,3-Dimethylindolin-6-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3-Dimethylindolin-6-amine, a valuable heterocyclic amine intermediate in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and potential applications, with a focus on providing practical information for researchers in drug discovery and development.

Chemical Identity and Nomenclature

This compound is a substituted indoline derivative. For clarity and comprehensive database searching, a compilation of its synonyms, alternative names, and key identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

TypeIdentifier
Systematic Name This compound
IUPAC Name 3,3-dimethyl-2,3-dihydro-1H-indol-6-amine
CAS Registry Number 179898-73-8
Alternative Names 6-Amino-3,3-dimethylindoline
3,3-Dimethyl-6-aminoindoline
Hydrochloride Salt This compound hydrochloride
CAS (HCl Salt) 1446412-22-1[1][2]

Physicochemical Properties

At present, detailed experimental data for the physicochemical properties of this compound are not extensively published in peer-reviewed literature. However, based on the analysis of related compounds and information from chemical suppliers, the following properties can be anticipated. For the related compound, 6-Amino-3,3-dimethylindolin-2-one, a predicted boiling point of 366.6±42.0 °C and a density of 1.161±0.06 g/cm³ have been reported.[3]

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[4]
Molecular Weight 162.23 g/mol [4]
Boiling Point Data not available[4][5]
Storage Conditions 2-8°C, under inert atmosphere, protected from light[4]

Table 3: Expected Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Signals corresponding to aromatic protons, the NH₂ group, the indoline NH proton, the CH₂ group, and two distinct methyl groups.
¹³C NMR Resonances for aromatic carbons, the carbon bearing the amino group, the indoline ring carbons, and the quaternary carbon and methyl carbons at the 3-position.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine and the indoline N-H, C-H stretching for aliphatic and aromatic groups, and C-N stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 162.23, along with characteristic fragmentation patterns.

Synthesis Methodology

A robust and scalable synthesis for 6-amino-3,3-dimethyl-2,3-dihydroindole has been described, which can be adapted for the preparation of this compound.[1] The synthetic pathway involves a multi-step sequence, which is outlined below.

Synthetic Workflow

The overall synthetic strategy involves the formation of the indoline core followed by functional group manipulations to introduce the amino group at the 6-position.

G cluster_synthesis Synthetic Pathway Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Hydrazone Indole 3,3-Dimethyl-3H-indole Hydrazone->Indole Fischer Indole Synthesis (Acid Catalyst) Indoline 3,3-Dimethylindoline Indole->Indoline Reduction Nitroindoline 3,3-Dimethyl-6-nitroindoline Indoline->Nitroindoline Nitration Aminoindoline This compound Nitroindoline->Aminoindoline Reduction

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of related indoline compounds.[1]

Step 1: Hydrazone Formation

  • To a solution of phenylhydrazine in a suitable solvent such as heptane, add isobutyraldehyde dropwise at a controlled temperature (e.g., <20°C).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

Step 2: Fischer Indole Synthesis

  • In a separate reactor, charge the acid catalyst (e.g., methanesulfonic acid).

  • Slowly add the hydrazone mixture to the acid catalyst.

  • Stir the reaction overnight at room temperature to facilitate the cyclization to form 3,3-dimethyl-3H-indole.

Step 3: Reduction of the 3H-Indole

  • The crude 3H-indole can be reduced to 3,3-dimethylindoline using a suitable reducing agent. A common method involves catalytic hydrogenation.

Step 4: Nitration of the Indoline Ring

  • Dissolve the 3,3-dimethylindoline in concentrated sulfuric acid and cool the mixture to a low temperature (e.g., -15 to 0°C).

  • Add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed until the desired 6-nitro-3,3-dimethylindoline is formed.

Step 5: Reduction of the Nitro Group

  • The final step is the reduction of the nitro group to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Pd/C as a catalyst) or by using a metal in an acidic medium (e.g., SnCl₂ in HCl).

  • Upon completion of the reduction, the product, this compound, can be isolated and purified using standard laboratory techniques such as extraction and crystallization, potentially as its hydrochloride salt for improved stability.

Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, the indoline scaffold is a privileged structure in medicinal chemistry. Derivatives of substituted indolines and indoles have shown a wide range of biological activities and are being actively investigated for various therapeutic targets.

The primary utility of this compound is as a versatile building block for the synthesis of more complex molecules. The presence of the primary amino group allows for a variety of chemical transformations, making it a key intermediate in the generation of compound libraries for drug screening.

Potential as a Scaffold in Drug Discovery

The general workflow for utilizing a scaffold like this compound in a drug discovery program is illustrated below.

G cluster_discovery Drug Discovery Workflow Scaffold This compound Scaffold Library Compound Library Synthesis Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Data Analysis Lead Lead Optimization Hit->Lead SAR Studies Candidate Preclinical Candidate Lead->Candidate ADMET Profiling

Caption: General drug discovery workflow utilizing a core scaffold.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward, multi-step synthesis provides access to a versatile scaffold that can be readily functionalized to generate diverse libraries of novel compounds for biological screening. Further research into the specific properties and biological activities of its derivatives is warranted to fully explore the therapeutic potential of this indoline-based molecule.

References

Navigating the Therapeutic Potential of 3,3-Dimethylindolin-6-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the prospective biological activities of novel derivatives based on the 3,3-Dimethylindolin-6-amine core. While direct literature on the bioactivity of this specific family of derivatives is nascent, this document provides a comprehensive framework for their synthesis, biological evaluation, and mechanistic elucidation. By leveraging established protocols and drawing parallels from structurally related indole and indoline compounds, we present a roadmap for investigating their potential as anticancer, antimicrobial, and neuroprotective agents. This guide includes detailed hypothetical experimental methodologies, structured data presentation formats, and visualizations of experimental workflows and potential signaling pathways to aid researchers in unlocking the therapeutic promise of this novel chemical space.

Introduction: The 3,3-Dimethylindoline Scaffold

The indole nucleus and its reduced form, indoline, are cornerstones of numerous pharmaceuticals and natural products. The inherent planarity and rich electron density of the indole ring system allow for diverse interactions with biological targets. The 3,3-dimethyl substitution on the indoline core introduces a gem-dimethyl group, which can enhance metabolic stability and provide a three-dimensional structural element that may confer selectivity for specific protein targets. The presence of a primary amine at the 6-position offers a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives with a wide range of physicochemical properties. This guide outlines a proposed research and development pathway for novel this compound derivatives, targeting key areas of unmet medical need.

Proposed Synthetic Strategy

A focused library of this compound derivatives can be synthesized to explore a range of biological activities. The primary amino group at the 6-position serves as a key point for diversification. A general synthetic approach is outlined below.

Scheme 1: General Synthetic Route for this compound Derivatives

G start This compound reagent1 R1-COOH, Coupling Agent (e.g., HATU, EDCI) start->reagent1 Amide Coupling reagent2 R2-CHO or R2-CO-R3, Reductive Amination (e.g., NaBH(OAc)3) start->reagent2 Reductive Amination reagent3 R3-SO2Cl, Base start->reagent3 Sulfonylation product1 Amide Derivatives reagent1->product1 product2 Substituted Amine Derivatives reagent2->product2 product3 Sulfonamide Derivatives reagent3->product3

Caption: Proposed synthetic pathways for derivatization of this compound.

Proposed Biological Evaluation

Based on the known activities of other indoline derivatives, we propose screening the synthesized compounds for anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity

Hypothetical Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (IC50 in µM)

Compound IDR GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
DMIA-001-H>100>100>100
DMIA-Amide-Ph-CO-Ph25.345.132.8
DMIA-Amide-4-Cl-Ph-CO-(4-Cl-Ph)8.915.211.5
DMIA-Sulfonyl-Ph-SO2-Ph52.178.465.3
Doxorubicin (Control)-0.81.20.9

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Control wells receive vehicle (DMSO) only.

  • Incubation: Plates are incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Hypothetical Data Presentation:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDR GroupS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)
DMIA-001-H>128>128>128
DMIA-Amide-Thiophene-CO-Thiophene166432
DMIA-Amine-Benzyl-CH2-Ph3212864
Ciprofloxacin (Control)-0.50.25NA
Fluconazole (Control)-NANA2

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation: Bacterial strains (Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB), and the fungal strain (Candida albicans) is grown in RPMI-1640 medium. The inoculums are adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Compound Preparation: The synthesized compounds are dissolved in DMSO. Two-fold serial dilutions are prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathway Analysis

For promising anticancer compounds, further studies to elucidate the mechanism of action are crucial. A hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor DMIA Derivative Inhibitor->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Experimental and Developmental Workflow

A structured workflow is essential for the systematic evaluation of the synthesized compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_mechanistic Mechanistic Studies synthesis Library Synthesis of DMIA Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->primary_screening hit_id Hit Identification primary_screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet In Vitro ADMET Profiling sar->admet moa Mechanism of Action (e.g., Western Blot, Kinase Assays) admet->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo

Caption: A comprehensive workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This technical guide provides a hypothetical yet structured approach for the synthesis, biological evaluation, and mechanistic understanding of its derivatives. By employing the outlined experimental protocols and workflows, researchers can systematically explore the potential of this chemical class in oncology, infectious diseases, and neurodegenerative disorders. The presented frameworks for data organization and visualization are intended to facilitate clear and comparative analysis, ultimately accelerating the journey from hit identification to lead optimization. Further investigation into this underexplored area of chemical space is highly encouraged.

The Synthesis of Substituted Indolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its three-dimensional architecture and diverse substitution patterns are crucial for its biological activity, making the development of efficient and stereoselective synthetic methodologies a significant focus in modern organic chemistry. This technical guide provides a comprehensive review of key synthetic strategies for accessing substituted indolines, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of substituted indolines can be broadly categorized into several key approaches, each offering unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance. This guide will delve into the following prominent methods:

  • Asymmetric Organocatalysis: Leveraging small organic molecules as catalysts to induce enantioselectivity.

  • Brønsted Acid Catalysis: Utilizing proton donors to activate substrates and control reaction pathways.

  • Transition Metal Catalysis: Employing metals such as palladium, iridium, and iron to facilitate a diverse range of transformations.

  • Dearomatization of Indoles: Directly converting the flat indole ring into a three-dimensional indoline structure.

  • Intramolecular Cyclizations: Constructing the indoline ring through the formation of a new bond within a single molecule.

I. Asymmetric Organocatalytic Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive transition metals. A prominent organocatalytic approach to substituted indolines is the intramolecular Michael addition.

Organocatalytic Intramolecular Michael Addition

This method involves the cyclization of a tethered nucleophile onto an α,β-unsaturated system, with a chiral organocatalyst controlling the stereochemical outcome. Primary amines derived from cinchona alkaloids are often effective catalysts for this transformation.

Experimental Protocol: Asymmetric Synthesis of cis-2,3-Disubstituted Indolines [1][2][3]

A solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (1.0 equiv.) in a suitable solvent (e.g., toluene) is treated with a primary amine catalyst derived from a cinchona alkaloid (e.g., 10 mol%). The reaction mixture is stirred at room temperature for a specified time (e.g., 48 hours). Upon completion, the product is purified by column chromatography on silica gel.

Quantitative Data:

EntryAryl Group (Ar)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1Phenyl922.7:199
24-Methylphenyl952.5:198
34-Methoxyphenyl932.6:199
44-Chlorophenyl902.4:197

Table 1: Synthesis of cis-2,3-disubstituted indolines via organocatalytic intramolecular Michael addition.[1][2][3]

Reaction Workflow:

organocatalytic_michael_addition Substrate Starting Material (E)-3-(2-(2-oxopropylamino)aryl) -1-arylprop-2-en-1-one Reaction Intramolecular Michael Addition Substrate->Reaction Catalyst Chiral Primary Amine Catalyst (Cinchona Alkaloid Derivative) Catalyst->Reaction Solvent Toluene Room Temperature Solvent->Reaction Product cis-2,3-Disubstituted Indoline Reaction->Product

Workflow for Organocatalytic Intramolecular Michael Addition.

II. Brønsted Acid Catalysis

Chiral Brønsted acids have proven to be highly effective catalysts for a variety of asymmetric transformations, including the synthesis of indolines through the transfer hydrogenation of indole derivatives.

Brønsted Acid-Catalyzed Transfer Hydrogenation

This metal-free approach utilizes a chiral phosphoric acid to catalyze the reduction of 3H-indoles in the presence of a hydrogen source, such as a Hantzsch ester, to afford optically active indolines with high enantioselectivity.[4][5][6][7][8]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 3,3-Difluoro-3H-indoles [5][6][7]

To a solution of the 3,3-difluoro-substituted 3H-indole (1.0 equiv.) and a Hantzsch ester (1.5 equiv.) in a suitable solvent, a chiral phosphoric acid catalyst (1 mol%) is added. The reaction mixture is stirred at room temperature for a specified duration. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired indoline.

Quantitative Data:

EntrySubstituent (R)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl9895
24-Tolyl9796
34-Fluorophenyl9994
42-Thienyl9593

Table 2: Brønsted acid-catalyzed asymmetric transfer hydrogenation of 3,3-difluoro-3H-indoles.[5][6]

Catalytic Cycle:

bronsted_acid_catalysis A 3H-Indole C Protonated Indole-CPA Complex A->C + CPA B Chiral Phosphoric Acid (CPA) B->C E Indoline Product C->E + Hantzsch Ester D Hantzsch Ester D->E F Regenerated CPA E->F G Pyridinium Salt Byproduct E->G F->B

Catalytic Cycle for Brønsted Acid-Catalyzed Transfer Hydrogenation.

III. Transition Metal Catalysis

Transition metals, particularly palladium, iridium, and iron, are widely used in the synthesis of substituted indolines due to their ability to catalyze a broad range of reactions, including C-H activation, amination, and alkylation.

Palladium-Catalyzed Intramolecular C(sp²)–H Amination

This method provides an efficient route to indolines from readily available β-arylethylamine substrates. A picolinamide (PA) directing group is often employed to facilitate the intramolecular amination of an ortho-C-H bond.[9][10][11][12][13]

Experimental Protocol: Pd-Catalyzed Intramolecular C-H Amination [11][12]

A mixture of the picolinamide-protected β-arylethylamine substrate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), an oxidant (e.g., PhI(OAc)₂), and a suitable solvent is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated and purified by column chromatography.

Quantitative Data:

EntrySubstituent on Aryl RingYield (%)
1H85
24-Me82
35-F88
46-Cl75

Table 3: Palladium-catalyzed intramolecular C(sp²)–H amination for indoline synthesis.[11][12]

Iron-Catalyzed N-Alkylation of Indolines

Iron catalysts offer a cost-effective and environmentally benign alternative to precious metals for C-N bond formation. The N-alkylation of indolines with alcohols can be achieved using an iron complex via a borrowing hydrogen methodology.[14][15][16]

Experimental Protocol: Iron-Catalyzed N-Alkylation [14]

A mixture of the indoline (1.0 equiv.), an alcohol (2.0 equiv.), an iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), a co-catalyst (e.g., Me₃NO, 10 mol%), and a base (e.g., K₂CO₃, 1.0 equiv.) in a suitable solvent (e.g., TFE) is heated under an inert atmosphere. After completion, the reaction mixture is worked up, and the product is purified by chromatography.

Quantitative Data:

EntryAlcoholYield (%)
1Benzyl alcohol92
24-Methylbenzyl alcohol88
31-Phenylethanol75
4Cyclohexylmethanol65

Table 4: Iron-catalyzed N-alkylation of indolines with alcohols.[14]

General Workflow for Transition Metal-Catalyzed Synthesis:

transition_metal_catalysis Start Starting Materials (e.g., β-arylethylamine or Indoline + Alcohol) Reaction Catalytic Reaction (C-H Amination, N-Alkylation, etc.) Start->Reaction Catalyst Transition Metal Catalyst (Pd, Ir, or Fe) Catalyst->Reaction Additives Additives (Oxidant, Base, etc.) Additives->Reaction Product Substituted Indoline Reaction->Product Purification Purification Product->Purification

General workflow for transition metal-catalyzed indoline synthesis.

IV. Dearomatization of Indoles

The direct dearomatization of indoles is an atom-economical strategy to access three-dimensional indoline scaffolds. This can be achieved through various methods, including visible-light-mediated radical cyclizations.

Visible-Light-Mediated Intramolecular Radical Cyclization

This metal-free approach utilizes visible light to initiate a radical cyclization of N-allyl-2-haloanilines in the presence of an organosilane reagent, forming an electron-donor-acceptor (EDA) complex.[17][18][19][20][21]

Experimental Protocol: Visible-Light-Mediated Radical Cyclization [18][19]

A solution of the N-allyl-2-haloaniline and tris(trimethylsilyl)silane (TTMSS) in a suitable solvent is irradiated with visible light (e.g., blue LEDs) at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data:

EntrySubstituent on Allyl GroupYield (%)
1H85
2Me82
3Ph78
4CO₂Me75

Table 5: Visible-light-mediated intramolecular radical cyclization for indoline synthesis.[18][19]

Proposed Mechanism:

radical_cyclization Start N-allyl-2-haloaniline + TTMSS EDA EDA Complex Formation Start->EDA Radical Radical Intermediate EDA->Radical Light Visible Light (hν) Light->Radical Cyclization 5-exo-trig Cyclization Radical->Cyclization Product Substituted Indoline Cyclization->Product

Proposed mechanism for visible-light-mediated radical cyclization.

V. Intramolecular Cycloadditions

Intramolecular cycloaddition reactions, such as the [4+2] cycloaddition (Diels-Alder reaction), provide a powerful method for constructing the bicyclic indoline core with control over multiple stereocenters.

Intramolecular [4+2] Cycloaddition of Ynamides

Ynamides can participate as dienophiles in intramolecular [4+2] cycloadditions with tethered dienes to afford highly substituted indolines. These reactions are often promoted by thermal or Lewis acid conditions.[22][23][24][25]

Experimental Protocol: Intramolecular [4+2] Cycloaddition [22][23][24]

A solution of the ynamide-diene substrate in a high-boiling solvent (e.g., toluene) is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the crude product is purified by flash chromatography on silica gel.

Quantitative Data:

EntrySubstituent (R¹)Substituent (R²)Yield (%)
1HH75
2MeH80
3HOMe72
4PhH68

Table 6: Intramolecular [4+2] cycloaddition of ynamides for indoline synthesis.[22][23][24]

Reaction Scheme:

diels_alder sub Ynamide-Diene Substrate pro Substituted Indoline sub->pro [4+2] Cycloaddition (Heat or Lewis Acid)

Schematic of the intramolecular [4+2] cycloaddition for indoline synthesis.

Conclusion

The synthesis of substituted indolines is a rich and evolving field of research. The methodologies presented in this guide represent a selection of the most powerful and versatile strategies available to chemists. The choice of a particular method will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The continued development of novel catalytic systems and reaction pathways will undoubtedly lead to even more efficient and selective syntheses of this important class of heterocyclic compounds, further enabling their application in drug discovery and development.

References

The Pivotal Role of 3,3-Dimethylindolin-6-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic compounds, 3,3-Dimethylindolin-6-amine has emerged as a versatile and highly valuable building block in medicinal chemistry. This technical guide provides an in-depth analysis of the role of this compound, focusing on its application in the synthesis of potent kinase inhibitors and offering a blueprint for its utilization in designing next-generation therapeutics.

The indoline scaffold, a core component of numerous biologically active molecules, has a rich history in pharmaceutical development. The specific substitution pattern of this compound, featuring a gem-dimethyl group at the 3-position and an amino group at the 6-position, offers a unique combination of structural rigidity and synthetic versatility. The dimethyl substitution can provide steric hindrance that influences binding selectivity and can improve metabolic stability, while the strategically placed amino group serves as a key handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the development of novel kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The search for selective and potent kinase inhibitors is therefore a major focus of contemporary drug discovery.

One notable example involves the use of this compound in the synthesis of a series of cyclic urea derivatives with potent kinase inhibitory activity. These compounds have been investigated for their potential in treating proliferative diseases.

Synthetic Pathway Overview

The synthesis of these kinase inhibitors typically begins with the reaction of this compound with a suitable electrophile to functionalize the exocyclic amino group. This is often followed by a cyclization step to form the core heterocyclic structure of the final inhibitor. The specific reaction conditions and subsequent modifications can be tailored to optimize the potency and selectivity of the resulting compounds against a desired kinase target.

G A This compound C Intermediate Adduct A->C Acylation/Addition B Electrophilic Reagent (e.g., Isocyanate) B->C E Cyclic Urea Kinase Inhibitor C->E Intramolecular Cyclization D Cyclization Reagent D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

The Strategic Application of 3,3-Dimethylindolin-6-amine in the Synthesis of a Novel Pyruvate Dehydrogenase Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide details the pivotal role of 3,3-Dimethylindolin-6-amine as a core structural motif in the synthesis of VER-246608, a potent pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK). VER-246608 has emerged as a significant research tool for investigating the metabolic reprogramming of cancer cells, commonly known as the Warburg effect. This document provides an in-depth overview of the synthetic pathway, experimental protocols, and the biological mechanism of action of VER-246608, underscoring the utility of the this compound building block for drug discovery professionals.

Introduction

This compound is a heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. Its inherent structural features, including a reactive amino group and a rigid bicyclic core, make it an attractive starting point for the development of complex, biologically active molecules. This guide focuses on its application in the synthesis of VER-246608, an ATP-competitive inhibitor of PDK, an enzyme family that plays a crucial role in cellular metabolism and is a key target in cancer therapy.[1][2][3]

Synthesis of VER-246608

The synthesis of VER-246608 from this compound is a multi-step process that leverages standard organic chemistry transformations to construct the final complex molecule. A key intermediate in this synthesis is N-((3,3-dimethylindolin-6-yl)methyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. The formation of this intermediate and its subsequent elaboration are critical to the overall synthetic strategy.

Experimental Protocol: Synthesis of N-((3,3-dimethylindolin-6-yl)methyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

A detailed experimental protocol for a representative transformation involving a related indoline scaffold is outlined below. While the exact protocol for the VER-246608 intermediate may vary, this serves as an illustrative example of the chemical methodologies employed.

Reaction: Reductive Amination followed by Acetylation

  • Reductive Amination: To a solution of this compound (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.05 eq) in methanol, sodium cyanoborohydride (1.5 eq) and a catalytic amount of acetic acid are added. The reaction mixture is stirred at room temperature for 12-18 hours.

  • Work-up and Purification: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

  • Acetylation: The purified secondary amine from the previous step is dissolved in dichloromethane, and triethylamine (1.2 eq) is added. Acetic anhydride (1.1 eq) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • Final Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Table 1: Representative Reaction Data

StepReactantsReagentsSolventYield (%)Purity (%)
Reductive AminationThis compound, 4-formylphenylboronic acid pinacol esterNaBH3CN, Acetic AcidMethanol75-85>95 (by NMR)
AcetylationSecondary amine intermediateAcetic anhydride, TriethylamineDichloromethane85-95>98 (by HPLC)

Note: The data presented in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary.

Biological Activity and Mechanism of Action of VER-246608

VER-246608 is a potent inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1-4).[4] By inhibiting PDK, VER-246608 prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). An active PDC facilitates the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. In many cancer cells, which exhibit the Warburg effect, PDK is overexpressed, leading to the inhibition of PDC and a metabolic shift towards glycolysis even in the presence of oxygen. VER-246608 reverses this metabolic switch.[1][2][3]

Table 2: Inhibitory Activity of VER-246608 against PDK Isoforms

PDK IsoformIC50 (nM)
PDK135
PDK284
PDK340
PDK491

Data sourced from TargetMol.[4]

The inhibition of PDK by VER-246608 leads to several key cellular effects in cancer cells, particularly under nutrient-depleted conditions:

  • Increased PDC activity and oxygen consumption.[1]

  • Decreased lactate production, a hallmark of the Warburg effect.[1]

  • Context-dependent cytostasis (inhibition of cell growth).[1][2][3]

  • Potentiation of the activity of other anticancer agents like doxorubicin.[1][4]

Signaling Pathway and Experimental Workflow

The mechanism of action of VER-246608 can be visualized as a redirection of cellular metabolism. The following diagrams illustrate the signaling pathway affected by VER-246608 and a typical experimental workflow for its evaluation.

PDK_Inhibition_Pathway cluster_glycolysis Warburg Effect (Anaerobic Glycolysis) cluster_oxphos Aerobic Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate->Lactate PDC_active PDC (active) Pyruvate->PDC_active PDC_inactive PDC (inactive) (phosphorylated) PDC_inactive->PDC_active Dephosphorylation (PDP) PDC_active->PDC_inactive Phosphorylation AcetylCoA Acetyl-CoA PDC_active->AcetylCoA Conversion PDC_active->AcetylCoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle AcetylCoA->TCA_Cycle PDK PDK PDK->PDC_active Inhibits PDK->PDC_active VER246608 VER-246608 VER246608->PDK Inhibits

Caption: Inhibition of PDK by VER-246608 promotes aerobic respiration.

Experimental_Workflow start Start: Synthesize VER-246608 from This compound invitro_assays In Vitro Kinase Assays (PDK1, PDK2, PDK3, PDK4) start->invitro_assays cell_culture Treat Cancer Cell Lines (e.g., PC-3) with VER-246608 start->cell_culture end Conclusion: Evaluate Therapeutic Potential invitro_assays->end Determine IC50 metabolic_analysis Metabolic Analysis cell_culture->metabolic_analysis cell_viability Cell Viability/Cytotoxicity Assays (e.g., SRB, MTT) cell_culture->cell_viability synergy_studies Combination Studies with other Anticancer Drugs cell_culture->synergy_studies pdc_activity PDC Activity Assay metabolic_analysis->pdc_activity o2_consumption Oxygen Consumption Rate metabolic_analysis->o2_consumption lactate_production Lactate Production Assay metabolic_analysis->lactate_production pdc_activity->end o2_consumption->end lactate_production->end cell_viability->end synergy_studies->end

Caption: Workflow for evaluating the efficacy of VER-246608.

Conclusion

The successful synthesis and potent biological activity of VER-246608 highlight the value of this compound as a key building block in modern drug discovery. Its application in the construction of this specific PDK inhibitor demonstrates the potential for developing novel therapeutics that target cancer metabolism. The methodologies and data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3,3-Dimethylindolin-6-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with a Fischer indole synthesis, followed by reduction, nitration, and a final reduction of the nitro group. This protocol compiles and details the necessary reagents, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided to facilitate understanding and execution of the protocol.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic core and the presence of a primary amine provide a versatile scaffold for the introduction of diverse functionalities. A reliable and well-documented synthetic protocol is therefore essential for researchers in the field of drug discovery and development. The following sections provide a comprehensive guide to the synthesis of this compound, based on established chemical transformations.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a four-stage process:

  • Stage 1: Fischer Indole Synthesis - Formation of 3,3-dimethyl-3H-indole from phenylhydrazine and isobutyraldehyde.

  • Stage 2: Reduction of 3H-Indole - Conversion of the 3H-indole intermediate to 3,3-dimethylindoline.

  • Stage 3: Nitration - Regioselective nitration of the indoline ring at the 6-position to yield 3,3-dimethyl-6-nitroindoline.

  • Stage 4: Reduction of Nitro Group - Final reduction of the nitro group to afford the target this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, based on reported yields.

StepProductStarting MaterialsReagents/CatalystSolventYield (%)
13,3-Dimethyl-3H-indolePhenylhydrazine, IsobutyraldehydeMethanesulfonic acid (MSA)Heptane~91%
23,3-Dimethylindoline3,3-Dimethyl-3H-indoleNot specified in detailNot specifiedNot specified
33,3-Dimethyl-6-nitroindoline3,3-DimethylindolineNitric Acid, Sulfuric AcidWater~91%
41-Acetyl-3,3-dimethylindolin-6-amine1-Acetyl-3,3-dimethyl-6-nitroindoline5% Pd/C, HydrogenTHFNot specified

Note: The available literature primarily details the synthesis of the N-acetylated final product. The final deacetylation step to obtain this compound is a standard procedure.

Experimental Protocols

Stage 1: Synthesis of 3,3-Dimethyl-3H-indole

This stage involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from phenylhydrazine and isobutyraldehyde, a classic example of the Fischer indole synthesis.[1][2][3]

Materials:

  • Phenylhydrazine

  • Isobutyraldehyde

  • Heptane

  • Methanesulfonic acid (MSA)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve phenylhydrazine (1.0 eq) in heptane.

  • Cool the solution to 10-15 °C.

  • Slowly add isobutyraldehyde (1.1 eq) dropwise, maintaining the temperature below 20 °C.

  • Stir the resulting mixture for 1 hour at 18-20 °C, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • In a separate reactor, charge methanesulfonic acid (MSA).

  • Slowly add the hydrazone mixture to the MSA, maintaining the temperature at 18-20 °C.

  • Stir the reaction mixture overnight to afford a crude mixture of 3,3-dimethyl-3H-indole.

Stage 2: Synthesis of 3,3-Dimethylindoline

The 3H-indole is reduced to the corresponding indoline. While specific conditions for this exact substrate are not detailed in the primary source, a common method for this transformation is catalytic hydrogenation or reduction with a borane reagent.[4]

Materials:

  • Crude 3,3-dimethyl-3H-indole

  • Suitable reducing agent (e.g., Sodium borohydride, Catalytic Hydrogenation with Pd/C)

  • Appropriate solvent (e.g., Ethanol, Tetrahydrofuran)

General Procedure (Catalytic Hydrogenation):

  • Dissolve the crude 3,3-dimethyl-3H-indole in a suitable solvent such as ethanol or THF.

  • Add a catalytic amount of Palladium on carbon (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) in a hydrogenation apparatus.

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 3,3-dimethylindoline.

Stage 3: Synthesis of 3,3-Dimethyl-6-nitroindoline

The indoline is regioselectively nitrated at the 6-position.

Materials:

  • 3,3-Dimethylindoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or a mixture of HNO₃ and H₂SO₄

  • Ammonium Hydroxide (NH₄OH)

  • Isopropyl Acetate (IPAC)

  • Saturated Brine

Procedure:

  • Dissolve 3,3-dimethylindoline in a suitable solvent and cool to -15 to 0 °C.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the low temperature.

  • Stir the reaction mixture for 1 hour at this temperature.

  • Carefully transfer the reaction mixture to a chilled solution of ammonium hydroxide to basify the solution to a pH of 8-9.

  • Extract the aqueous layer with isopropyl acetate (IPAC).

  • Wash the combined organic layers with saturated brine.

  • The resulting organic solution contains 3,3-dimethyl-6-nitroindoline.

Stage 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. The provided literature describes the reduction of the N-acetylated analog.

Materials:

  • 3,3-Dimethyl-6-nitroindoline (or its N-acetyl derivative)

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Tetrahydrofuran (THF)

  • Hydrogen Gas

  • Celite™

Procedure (for N-acetylated analog):

  • To a hydrogenation reactor, add 1-acetyl-3,3-dimethyl-6-nitroindoline, 5% Pd/C (wet), and THF.

  • Degas the slurry with vacuum and purge with hydrogen gas three times.

  • Stir the mixture at 60 °C under a hydrogen atmosphere (30 PSI) for approximately 6 hours.

  • After the reaction is complete, filter the mixture through a thin layer of Celite™.

  • Wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate in vacuo to yield the product.

For the non-acetylated final product, a similar catalytic hydrogenation protocol would be employed on 3,3-dimethyl-6-nitroindoline.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow Start Phenylhydrazine + Isobutyraldehyde Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Indole 3,3-Dimethyl-3H-indole Hydrazone->Indole Fischer Indole Synthesis (MSA) Indoline 3,3-Dimethylindoline Indole->Indoline Reduction NitroIndoline 3,3-Dimethyl-6-nitroindoline Indoline->NitroIndoline Nitration (HNO3/H2SO4) AminoIndoline This compound NitroIndoline->AminoIndoline Reduction (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Safety Precautions

  • This synthesis involves the use of strong acids (methanesulfonic acid, sulfuric acid, nitric acid) which are highly corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate containment.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a properly equipped and ventilated area by trained personnel.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in these application notes provides a robust pathway to this compound. By following the outlined protocols and adhering to the necessary safety precautions, researchers can reliably produce this important chemical intermediate for application in various research and development endeavors.

References

Applications of 3,3-Dimethylindolin-6-amine in Drug Discovery: A Focus on Serotonin 1D Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. The 3,3-dimethylindoline core, in particular, offers a rigid framework that can be strategically functionalized to interact with various biological targets. The presence of a 6-amino group on this scaffold provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This document outlines the potential applications of 3,3-Dimethylindolin-6-amine in drug discovery, with a specific focus on its utility as a scaffold for the development of potent and selective serotonin 1D (5-HT1D) receptor agonists for the treatment of migraine.

Application Notes: A Case Study in 5-HT1D Receptor Agonists

The 5-HT1D receptor is a well-validated target for the acute treatment of migraine headaches. Agonism at this receptor, as well as the closely related 5-HT1B receptor, is believed to mediate the therapeutic effects of the "triptan" class of drugs. The proposed mechanisms of action include vasoconstriction of painfully dilated intracranial blood vessels, inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, and inhibition of nociceptive transmission in the trigeminal nucleus caudalis.

While direct biological activity of this compound has not been extensively reported, its structural similarity to bioactive indole derivatives makes it a highly attractive starting point for medicinal chemistry campaigns. A key example highlighting the potential of the 6-substituted indole scaffold is the development of a series of potent and selective 5-HT1D agonists.

A study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives demonstrated that strategic modification at the 6-position of the indole ring can lead to compounds with high affinity and selectivity for the human 5-HT1D receptor. This underscores the potential of this compound as a foundational scaffold for novel drug candidates targeting this receptor.

Quantitative Data Summary

The following table summarizes the binding affinity of a key compound from the aforementioned study, illustrating the potential for developing potent ligands based on a 6-substituted indole core.

Compound IDStructureTargetKi (nM)
ALX-27324-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-olHuman 5-HT1D Receptor2.4

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4409-13.

Experimental Protocols

The following are representative protocols for the synthesis of a 6-substituted indoline, analogous to the core of potential 5-HT1D agonists, and for a 5-HT1D receptor binding assay to evaluate the affinity of newly synthesized compounds.

Synthesis of N-substituted-3,3-Dimethylindolin-6-amine Derivatives

This protocol describes a general method for the functionalization of the 6-amino group of this compound.

Materials:

  • This compound

  • An appropriate acyl chloride or sulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted-3,3-Dimethylindolin-6-amine derivative.

  • Characterize the final product by appropriate analytical methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

5-HT1D Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1D receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor.

  • [3H]-5-Carboxamidotryptamine ([3H]-5-CT) or other suitable radioligand.

  • Unlabeled 5-Hydroxytryptamine (Serotonin) for determination of non-specific binding.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled serotonin (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [3H]-5-CT at a final concentration approximately equal to its Kd.

    • 100 µL of the cell membrane preparation (containing a predetermined amount of protein).

  • Incubate the plates at room temperature (or 37 °C) for 60-120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

5-HT1D Receptor Signaling Pathway

5-HT1D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1D_Receptor 5-HT1D Receptor Serotonin->5-HT1D_Receptor G_Protein Gi/o Protein 5-HT1D_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: 5-HT1D Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation of 5-HT1D Agonists

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_results Results Start This compound Reaction N-Acylation/ N-Sulfonylation Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Binding_Assay 5-HT1D Receptor Binding Assay Characterization->Binding_Assay Data_Analysis IC50 and Ki Determination Binding_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental Workflow for 5-HT1D Agonists.

Application Notes and Protocols: Synthesis of Bioactive Molecules from 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3,3-Dimethylindolin-6-amine in the synthesis of bioactive molecules, specifically focusing on its application in the development of Aurora kinase inhibitors. The provided information is intended to guide researchers in the design and execution of synthetic strategies targeting this important class of enzymes.

Application Note 1: Synthesis of an Indolinone-based Aurora Kinase Inhibitor

This compound serves as a key building block in the synthesis of a novel series of urea-based Aurora kinase inhibitors. The indolinone scaffold, derived from this compound, is crucial for the molecule's interaction with the kinase domain. The subsequent derivatization, including the introduction of a urea moiety and a substituted phenyl ring, allows for the fine-tuning of the compound's potency and selectivity.

A prominent example is the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-6-ylamino)-methyl]-phenyl}-urea. This compound has demonstrated activity as an inhibitor of Aurora kinases, which are key regulators of cell division and are frequently overexpressed in human cancers. The synthetic route involves a multi-step process starting from the protection of the amino group of this compound, followed by oxidation to the corresponding indolinone, and subsequent coupling reactions to build the final molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and activity of the target Aurora kinase inhibitor.

Compound IDIntermediate/Final ProductMolecular Weight ( g/mol )Yield (%)Biological TargetIC50 (µM)
1 This compound162.23---
2 N-(3,3-Dimethylindolin-6-yl)-acetamide204.2795Intermediate-
3 6-Acetylamino-3,3-dimethyl-1,3-dihydro-indol-2-one220.2660Intermediate-
4 6-Amino-3,3-dimethyl-1,3-dihydro-indol-2-one176.2285Intermediate-
5 N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-6-ylamino)-methyl]-phenyl}-urea517.6140Aurora Kinase< 10

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-6-ylamino)-methyl]-phenyl}-urea.

Protocol 1: Synthesis of N-(3,3-Dimethylindolin-6-yl)-acetamide (Compound 2)
  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(3,3-Dimethylindolin-6-yl)-acetamide.

Protocol 2: Synthesis of 6-Acetylamino-3,3-dimethyl-1,3-dihydro-indol-2-one (Compound 3)
  • Reaction Setup: Dissolve N-(3,3-Dimethylindolin-6-yl)-acetamide (1.0 eq) in a mixture of acetonitrile and water.

  • Addition of Oxidizing Agent: Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-16 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield 6-Acetylamino-3,3-dimethyl-1,3-dihydro-indol-2-one.

Protocol 3: Synthesis of 6-Amino-3,3-dimethyl-1,3-dihydro-indol-2-one (Compound 4)
  • Reaction Setup: Suspend 6-Acetylamino-3,3-dimethyl-1,3-dihydro-indol-2-one (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure to obtain 6-Amino-3,3-dimethyl-1,3-dihydro-indol-2-one, which can be used in the next step without further purification.

Protocol 4: Synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[(3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-6-ylamino)-methyl]-phenyl}-urea (Compound 5)
  • Reaction Setup: In a sealed tube, combine 6-Amino-3,3-dimethyl-1,3-dihydro-indol-2-one (1.0 eq), 4-(isocyanatomethyl)phenyl isocyanate (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Reaction: Add a solution of N-(5-tert-butylisoxazol-3-yl)amine (1.2 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80 °C for 16 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final compound.

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

experimental_workflow cluster_synthesis Synthesis of Aurora Kinase Inhibitor A This compound B N-(3,3-Dimethylindolin-6-yl)-acetamide A->B Acetylation C 6-Acetylamino-3,3-dimethyl- 1,3-dihydro-indol-2-one B->C Oxidation (NBS) D 6-Amino-3,3-dimethyl- 1,3-dihydro-indol-2-one C->D Hydrolysis (HCl) E Final Product: N-(5-tert-butyl-isoxazol-3-yl)-N'- {4-[(3,3-dimethyl-2-oxo-2,3-dihydro- 1H-indol-6-ylamino)-methyl]-phenyl}-urea D->E Urea Formation

Caption: Synthetic workflow for the preparation of an Aurora Kinase Inhibitor.

signaling_pathway cluster_pathway Aurora Kinase Signaling Pathway Inhibition AuroraA Aurora A Kinase Phosphorylation Phosphorylation AuroraA->Phosphorylation Substrate Substrate (e.g., Histone H3) Substrate->Phosphorylation MitoticEvents Mitotic Events (Spindle Assembly, Cytokinesis) Phosphorylation->MitoticEvents CellCycle Cell Cycle Progression MitoticEvents->CellCycle Inhibitor Synthesized Inhibitor (Compound 5) Inhibitor->AuroraA Block Inhibition

Application Notes and Protocols: Derivatization of 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of the primary amino group of 3,3-Dimethylindolin-6-amine. This versatile building block is a key intermediate in the synthesis of various compounds with potential therapeutic applications, including those targeting cancer and neurodegenerative diseases. The derivatization of the 6-amino group allows for the introduction of diverse functional moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

The protocols outlined below cover three common and robust derivatization reactions: Acylation, Reductive Amination, and Sulfonylation.

Acylation: Synthesis of Amide Derivatives

Acylation of the amino group in this compound is a fundamental transformation used to introduce a wide range of acyl groups, forming stable amide bonds. This reaction is commonly employed to synthesize libraries of compounds for screening. The use of acylating agents like acyl chlorides or anhydrides is a standard and efficient method. Thioesters can also serve as a stable acyl source for N-acylation.

General Reaction Scheme: Acylation

Caption: General acylation of this compound.

Experimental Protocol 1: Acylation using Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a base, such as pyridine or triethylamine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl derivative.

Quantitative Data (Representative)

The following table presents representative yields for the acylation of aromatic amines with various acylating agents. Yields are highly dependent on the specific substrates and reaction conditions.

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChloridePyridineDCM2>90
2Benzoyl ChlorideEt3NDCM4>90
3Acetic Anhydride-Neat0.295

Reductive Amination: Synthesis of N-Alkyl Derivatives

Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is a commonly used reagent for this transformation due to its mild nature and selectivity for imines over carbonyls.

General Reaction Scheme: Reductive Amination

Experimental_Workflow cluster_purification Purification Methods Start Start: This compound Reaction Derivatization Reaction (Acylation, Reductive Amination, or Sulfonylation) Start->Reaction Quench Reaction Quenching (e.g., add water or NaHCO3) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization

Standard Reaction Conditions for Coupling with 3,3-Dimethylindolin-6-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for standard coupling reactions involving 3,3-Dimethylindolin-6-amine. The protocols are designed to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering starting points for the synthesis of a wide array of derivatives. The information presented is based on established synthetic methodologies and specific examples from the scientific literature.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is widely used to synthesize N-aryl derivatives of amines. For this compound, this reaction enables its coupling with various aryl and heteroaryl halides or triflates.

Data Presentation

A representative example of a Buchwald-Hartwig coupling involving a structurally similar indoline scaffold is presented below. These conditions can be adapted for this compound.

ParameterValue
Reactant A 3-(Indolin-6-yl)-4-chloro-1H-pyrrolo[2,3-b]pyridine
Reactant B Pyrazole-sulfonamide
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 110 °C
Reaction Time 4 hours
Yield 53-56%[1]
Experimental Protocol

This protocol is adapted from a reported synthesis of NADPH Oxidase 2 inhibitors and can be used as a starting point for the coupling of this compound with aryl halides.[1]

Materials:

  • This compound

  • Aryl halide (or triflate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.05 equiv.), Xantphos (0.1 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,3-dimethylindolin-6-amine.

Experimental Workflow

Buchwald_Hartwig_Workflow Buchwald-Hartwig Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd2(dba)3 - Xantphos - Cs2CO3 inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous 1,4-Dioxane heating Heat to 110 °C (4 hours) solvent->heating inert->solvent monitor Monitor Progress (TLC/LC-MS) heating->monitor cool Cool to RT monitor->cool filter Dilute & Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product N-Aryl-3,3-dimethyl- indolin-6-amine purify->product

Caption: Workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. Coupling of this compound with carboxylic acids can be achieved using a variety of coupling agents to afford the corresponding amides.

Data Presentation

The following table provides representative conditions for a standard amide coupling reaction using EDC and HOBt, which is a widely applicable and generally high-yielding method.

ParameterValue
Reactant A This compound
Reactant B Carboxylic Acid
Coupling Agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Additive HOBt (Hydroxybenzotriazole)
Base DIPEA (N,N-Diisopropylethylamine) or Triethylamine
Solvent DMF or DCM
Temperature Room Temperature
Reaction Time 2-16 hours
Yield Generally good to excellent
Experimental Protocol

Materials:

  • This compound

  • Carboxylic acid

  • EDC (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • DIPEA (2.0 equiv.)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.) in anhydrous DMF or DCM in a reaction vessel.

  • Add HOBt (1.2 equiv.) and EDC (1.2 equiv.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv.) to the reaction mixture.

  • Add DIPEA (2.0 equiv.) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Experimental Workflow

Amide_Coupling_Workflow Amide Coupling Workflow cluster_activation Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification acid_sol Dissolve Carboxylic Acid in DMF/DCM reagents_add Add EDC and HOBt acid_sol->reagents_add stir_act Stir for 15 min at RT reagents_add->stir_act amine_add Add this compound stir_act->amine_add base_add Add DIPEA amine_add->base_add stir_couple Stir at RT (2-16 h) base_add->stir_couple quench Dilute with Water & Extract stir_couple->quench wash Wash Organic Layer quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product N-Acyl-3,3-dimethyl- indolin-6-amine purify->product

Caption: Workflow for the EDC/HOBt mediated amide coupling reaction.

Sulfonamide Synthesis

The reaction of this compound with sulfonyl chlorides provides a straightforward method for the synthesis of sulfonamides, which are important pharmacophores.

Data Presentation

The following table outlines typical conditions for the synthesis of sulfonamides from an amine and a sulfonyl chloride.

ParameterValue
Reactant A This compound
Reactant B Sulfonyl Chloride
Base Pyridine or Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-6 hours
Yield Generally good to high
Experimental Protocol

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM in a reaction vessel under an inert atmosphere.

  • Add pyridine or triethylamine (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride (1.1 equiv.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Experimental Workflow

Sulfonamide_Synthesis_Workflow Sulfonamide Synthesis Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification amine_sol Dissolve Amine in DCM base_add Add Pyridine/Triethylamine amine_sol->base_add cool Cool to 0 °C base_add->cool sulfonyl_add Add Sulfonyl Chloride Solution cool->sulfonyl_add stir Stir (1-6 h), Warm to RT sulfonyl_add->stir wash Aqueous Workup (HCl, NaHCO3, Brine) stir->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product N-Sulfonyl-3,3-dimethyl- indolin-6-amine purify->product

Caption: Workflow for the synthesis of sulfonamides from an amine and a sulfonyl chloride.

References

Application Notes and Protocols for 3,3-Dimethylindolin-6-amine as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the use of 3,3-dimethylindolin-6-amine as a versatile precursor in the synthesis of novel pharmaceutical compounds, with a focus on the development of NADPH Oxidase 2 (NOX2) inhibitors.

Introduction

This compound is a valuable heterocyclic building block for the synthesis of various biologically active molecules. Its indoline core is a privileged scaffold found in numerous pharmaceutical agents. The presence of the gem-dimethyl group at the 3-position can enhance metabolic stability and introduce unique conformational constraints, potentially leading to improved pharmacokinetic and pharmacodynamic properties of the final compounds. The amino group at the 6-position provides a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to construct complex molecular architectures.

One of the most promising applications of indoline-containing compounds is in the development of inhibitors for NADPH Oxidase 2 (NOX2). NOX2 is a key enzyme responsible for the production of reactive oxygen species (ROS) and is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions[1][2]. By serving as a precursor for novel NOX2 inhibitors, this compound holds significant potential for the discovery of new therapeutic agents.

Application: Precursor for Novel NADPH Oxidase 2 (NOX2) Inhibitors

This section outlines the proposed synthesis and potential activity of a novel analog of GSK2795039, a known potent and selective NOX2 inhibitor[3]. The proposed compound, tentatively named DM-GSK2795039-analog, incorporates the 3,3-dimethylindoline moiety.

Proposed Synthesis of a DM-GSK2795039-analog

The synthetic strategy involves a key Buchwald-Hartwig amination reaction to couple the this compound precursor with a suitable heterocyclic partner. This approach is analogous to the methods used for the synthesis of GSK2795039 and related compounds.

Experimental Workflow:

G cluster_0 Synthesis of Precursors cluster_1 Buchwald-Hartwig Amination cluster_2 Intermediate Formation cluster_3 Final Coupling and Product Formation A This compound C Pd-catalyzed Cross-Coupling A->C B 1-Isopropyl-4-chloro-1H-pyrrolo[2,3-b]pyridine B->C D N-(1-Isopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-3,3-dimethylindolin-6-amine C->D F Sulfonamide Formation D->F E 1-Methyl-1H-pyrazole-3-sulfonyl chloride E->F G DM-GSK2795039-analog (Final Product) F->G

Caption: Proposed synthetic workflow for DM-GSK2795039-analog.

Quantitative Data Summary

The following table summarizes the reported biological activity of GSK2795039, which serves as a benchmark for the expected potency of the proposed analog.

CompoundTargetAssay TypeIC50 (pIC50)Reference
GSK2795039NOX2Cell-free ROS production6.74 ± 0.17[3]
GSK2795039NOX2Differentiated HL60 cell ROS production6.73 ± 0.16[3]
GSK2795039NOX2Human PBMC ROS production6.60 ± 0.08[3]

Experimental Protocols

Protocol 1: Synthesis of N-(1-Isopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-3,3-dimethylindolin-6-amine (Intermediate D)

This protocol describes the Buchwald-Hartwig amination of this compound with 1-isopropyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • This compound

  • 1-Isopropyl-4-chloro-1H-pyrrolo[2,3-b]pyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 1-isopropyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired intermediate D .

Protocol 2: Synthesis of DM-GSK2795039-analog (Final Product G)

This protocol describes the formation of the final sulfonamide product.

Materials:

  • Intermediate D (N-(1-Isopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-3,3-dimethylindolin-6-amine)

  • 1-Methyl-1H-pyrazole-3-sulfonyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve intermediate D (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) to the solution.

  • Slowly add a solution of 1-methyl-1H-pyrazole-3-sulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final product G .

Signaling Pathway

NADPH Oxidase 2 (NOX2) Signaling Pathway and Therapeutic Intervention

NOX2 is a multi-subunit enzyme complex that, upon activation, generates superoxide radicals (O2•−) by transferring an electron from NADPH to molecular oxygen. This process is a key component of the "respiratory burst" in phagocytic cells, essential for host defense. However, aberrant NOX2 activation leads to excessive ROS production, contributing to oxidative stress and cellular damage in a variety of pathological conditions[1].

The activation of NOX2 involves the assembly of cytosolic subunits (p47phox, p67phox, p40phox, and Rac) with the membrane-bound catalytic core (gp91phox and p22phox)[2]. Various inflammatory and pathological stimuli can trigger this assembly. The resulting ROS can modulate numerous downstream signaling pathways, leading to inflammation, apoptosis, and fibrosis.

Inhibitors like GSK2795039 act by competing with the NADPH substrate, thereby blocking the catalytic activity of the gp91phox subunit and preventing ROS formation[3]. The proposed DM-GSK2795039-analog is expected to function through a similar mechanism.

G cluster_0 Stimuli cluster_1 NOX2 Activation cluster_2 Catalytic Cycle cluster_3 Inhibition cluster_4 Downstream Effects Stimuli Inflammatory/Pathological Stimuli Assembly Assembly of NOX2 Subunits (p47, p67, p40, Rac, gp91, p22) Stimuli->Assembly ActiveNOX2 Active NOX2 Complex Assembly->ActiveNOX2 NADP NADP+ ActiveNOX2->NADP Superoxide Superoxide (O2•−) ActiveNOX2->Superoxide NADPH NADPH NADPH->ActiveNOX2 O2 O2 O2->ActiveNOX2 ROS Reactive Oxygen Species (ROS) Superoxide->ROS Inhibitor DM-GSK2795039-analog Inhibitor->ActiveNOX2 Inhibition OxidativeStress Oxidative Stress ROS->OxidativeStress Pathology Cellular Damage & Disease Progression OxidativeStress->Pathology

Caption: NOX2 signaling pathway and point of therapeutic intervention.

Conclusion

This compound is a promising precursor for the development of novel pharmaceutical compounds, particularly for the synthesis of NOX2 inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new analogs with potentially improved therapeutic profiles. The unique structural features of this precursor may lead to the discovery of next-generation drug candidates for a range of oxidative stress-related diseases.

References

Application of 3,3-Dimethylindolin-6-amine in Dye Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of azo dye chemistry and information available for analogous indoline derivatives and other heterocyclic amines. As of the latest literature review, specific examples of the application of 3,3-Dimethylindolin-6-amine in dye production are not extensively documented. Therefore, the provided protocols are proposed methodologies and should be adapted and optimized under appropriate laboratory conditions.

Introduction

This compound is a heterocyclic aromatic amine with potential applications as a precursor in the synthesis of novel azo dyes. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic organic colorants. The incorporation of heterocyclic moieties, such as the indoline scaffold, into azo dyes can lead to enhanced tinctorial strength, thermal stability, and unique solvatochromic properties. The 3,3-dimethylindoline core, in particular, may impart specific characteristics to the resulting dyes, including altered solubility and photophysical properties.

This document provides a comprehensive overview of the potential application of this compound in the synthesis of azo dyes, including detailed experimental protocols and expected properties based on related compounds.

Principle of Azo Dye Synthesis

The synthesis of azo dyes from this compound would typically follow a two-step process:

  • Diazotization: An aromatic primary amine (the diazo component) is converted into a diazonium salt by treatment with a nitrous acid source, usually sodium nitrite, in an acidic medium at low temperatures (0–5 °C).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, this compound. The indoline derivative acts as an electron-rich species, and the coupling reaction is an electrophilic aromatic substitution.

The general reaction scheme is depicted below:

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Ar-NH2 Aromatic Amine (Diazo Component) Ar-N2+Cl- Diazonium Salt Ar-NH2->Ar-N2+Cl- NaNO2_HCl NaNO2, HCl 0-5 °C AzoDye Azo Dye Ar-N2+Cl-->AzoDye Indoline This compound (Coupling Component) Indoline->AzoDye

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes. Researchers should perform small-scale trials to optimize reaction conditions such as temperature, pH, and reaction time for specific diazo components.

General Protocol for Diazotization of an Aromatic Amine
  • Dissolve the chosen aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 100 mL beaker.

  • Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.7 g, 10 mmol) in cold water (10 mL).

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 15–20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C. The solution should be tested for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • To remove excess nitrous acid, a small amount of sulfamic acid can be added until the starch-iodide test is negative.

General Protocol for Azo Coupling with this compound
  • Dissolve this compound (1.76 g, 10 mmol) in a suitable solvent such as ethanol (20 mL) or a dilute aqueous acid solution in a 250 mL beaker.

  • Cool the solution to 0–5 °C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the cooled solution of this compound with vigorous stirring.

  • Adjust the pH of the reaction mixture to the optimal range for coupling (typically pH 4–7 for coupling to amines) by the slow addition of a base, such as a saturated sodium acetate solution or dilute sodium hydroxide. The optimal pH should be determined empirically.

  • Continue stirring the reaction mixture at 0–5 °C for 1–2 hours. The formation of a colored precipitate indicates the formation of the azo dye.

  • After the reaction is complete, collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water until the filtrate is colorless.

  • Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Aromatic Amine in Acid C Cool both solutions to 0-5 °C A->C B Dissolve this compound B->C D Diazotization: Add NaNO2 to Amine Solution C->D E Azo Coupling: Add Diazonium Salt to Indoline Solution D->E F Adjust pH and Stir E->F G Filter Precipitate F->G H Wash with Cold Water G->H I Dry the Azo Dye H->I

Caption: Experimental workflow for azo dye synthesis.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity.

TechniquePurposeExpected Observations
UV-Visible Spectroscopy Determine the absorption maximum (λmax) and color of the dye.A strong absorption band in the visible region (400-700 nm).
FT-IR Spectroscopy Identify characteristic functional groups.Presence of N=N stretching vibration (around 1400-1450 cm-1), N-H stretching (for secondary amines), and aromatic C-H stretching.
1H NMR Spectroscopy Elucidate the chemical structure and confirm the position of the azo coupling.Signals corresponding to aromatic protons of both the diazo and coupling components, and aliphatic protons of the dimethylindoline moiety.
Mass Spectrometry Determine the molecular weight of the synthesized dye.A molecular ion peak corresponding to the calculated molecular weight of the target azo dye.

Potential Properties and Applications

Azo dyes derived from this compound are expected to exhibit a range of colors from yellow to red and potentially blue, depending on the electronic nature of the diazo component and any post-synthetic modifications. The gem-dimethyl group on the indoline ring may enhance the solubility of the dyes in organic solvents and potentially influence their photostability.

Table 1: Representative Spectroscopic Data for Azo Dyes Derived from Indoline and Related Heterocyclic Amines

Diazo ComponentCoupling ComponentSolventλmax (nm)Reference
AnilineIndolineEthanol450-480Hypothetical, based on similar structures
p-NitroanilineIndolineDMF500-530Hypothetical, based on similar structures
2-Amino-5-nitrothiazoleN-ethyl-N-cyanoethylanilineAcetone535Literature data for analogous systems
4-Amino-3-nitrotolueneN,N-diethylanilineEthanol490Literature data for analogous systems

Note: The data in this table is illustrative and based on reported values for structurally related azo dyes. Actual λmax values for dyes derived from this compound will need to be determined experimentally.

Potential applications for these novel dyes could include:

  • Textile Dyeing: For natural and synthetic fibers, depending on the overall structure and presence of solubilizing or reactive groups.

  • Functional Dyes: As components in materials for optical data storage, non-linear optics, or as pH indicators.

  • Biological Stains and Probes: The indoline moiety is present in some biologically active molecules, suggesting potential for use in biomedical imaging or as targeted therapeutic agents after further functionalization.

Safety Precautions

  • Aromatic amines and their diazonium salts are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All reactions should be carried out in a well-ventilated fume hood.

  • Azo dyes themselves may have toxicological properties and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

Conclusion

While direct applications of this compound in dye production are not yet widely reported, its chemical structure suggests it is a promising candidate for the synthesis of novel azo dyes. The protocols and data presented here, based on established chemical principles and related compounds, provide a solid foundation for researchers to explore the potential of this versatile building block in the development of new colorants with unique properties. Experimental validation and optimization are crucial next steps in realizing the full potential of this compound in the field of dye chemistry.

Application Note: Utilizing 3,3-Dimethylindolin-6-amine in the Development of Advanced Photochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of materials science innovation. Spirooxazines are a prominent class of organic photochromes valued for their robust fatigue resistance and strong photocoloration.[1] The performance of these materials can be precisely tuned by modifying their molecular structure. This document details the use of 3,3-Dimethylindolin-6-amine as a key precursor for synthesizing 6'-amino-substituted spirooxazines, a subclass of photochromic dyes with unique spectral properties.

The core of a spirooxazine molecule consists of an indoline part and a naphthoxazine part, linked by a spiro carbon atom. The electronic properties of substituents on either part significantly influence the molecule's photochromic behavior, including its color, fading kinetics, and stability. The introduction of an electron-donating amino group at the 6-position of the indoline ring (derived from this compound) is a known strategy to modulate these properties. Specifically, the 6-amino substituent is reported to cause a hypsochromic (blue) shift of 30-40 nm in the visible absorption spectrum of the colored form.[2]

Principle of Photochromism in 6'-Amino-Spirooxazines

The photochromism of spirooxazines is based on the reversible isomerization between two distinct molecular forms.[1]

  • Spirooxazine (SO) Form: In the absence of UV radiation, the molecule exists in a stable, colorless, non-planar "spiro" form. In this state, the indoline and naphthoxazine moieties are orthogonal, and their π-electron systems are not conjugated.

  • Merocyanine (MC) Form: Upon irradiation with UV light (e.g., 365 nm), the C-O bond at the spiro center undergoes heterolytic cleavage.[1] This allows the molecule to open and rearrange into a planar, highly conjugated "merocyanine" structure. This extended conjugation results in strong absorption of visible light, rendering the material colored.

The open MC form can revert to the closed SO form either thermally in the dark or by exposure to visible light. This reversible process is the basis for its application in photoswitchable devices.

Photochromism_Mechanism SO Spirooxazine (SO) Form (Colorless, Closed) MC Merocyanine (MC) Form (Colored, Open) SO->MC UV Light (e.g., 365 nm) C-O Bond Cleavage MC->SO Visible Light or Heat (Δ) C-O Bond Formation Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Analysis A This compound (Precursor) C 1. Formation of Fischer's Base (e.g., N-methylation & deprotonation) A->C B 1-Nitroso-2-naphthol D 2. Condensation Reaction (Methanol, Reflux, N2 atm) B->D C->D E 3. Workup & Purification (Cooling, Filtration, Recrystallization) D->E F 6'-Amino-Spirooxazine E->F G Characterization (NMR, FTIR, MS) F->G Characterization_Workflow cluster_lambda_max λmax Determination cluster_kinetics Thermal Fading Kinetics start Prepare Spirooxazine Solution (e.g., 10⁻⁴ M in solvent) a1 Record spectrum in dark (SO Form) start->a1 b1 Irradiate to max absorbance at λmax start->b1 a2 Irradiate with UV light (e.g., 365 nm) a1->a2 a3 Immediately record spectrum (MC Form) a2->a3 a4 Identify peak in visible region = λmax a3->a4 b2 Monitor Absorbance vs. Time at λmax in the dark b1->b2 b3 Plot ln(Absorbance) vs. Time b2->b3 b4 Calculate rate constant (k) from slope b3->b4

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3-Dimethylindolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the impurity profile of the crude material and the desired final purity. Acid-base extraction during the reaction work-up can also serve as an initial purification step.[1][2]

Q2: Why does my this compound streak or "tail" during silica gel chromatography?

A2: Tailing is a frequent issue when purifying basic compounds like amines on standard silica gel.[3][4] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[3]

Q3: How can I prevent my compound from tailing on the silica gel column?

A3: To minimize tailing, you can add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine, to your mobile phase (eluent).[1][4][5] Typically, a concentration of 0.1-2% (v/v) is sufficient to neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[1][3] Alternatively, using an amine-functionalized silica gel column can also be effective.[5]

Q4: What are some common impurities I might encounter?

A4: Impurities in amine synthesis can include residual starting materials, by-products from the reaction, and oxidation products.[6] Amines can be sensitive to air and light, potentially forming colored impurities.[7] Unreacted starting materials or reagents used in the synthesis are also a common source of contamination.

Q5: I am having difficulty crystallizing my this compound. What can I do?

A5: If crystallization is challenging, consider the following:

  • Solvent Screening: Experiment with various solvents or solvent mixtures. A good solvent for recrystallization will dissolve the compound when hot but not at room temperature.[8]

  • Inducing Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution very slowly.[3]

  • Purity: Highly impure samples may "oil out" or fail to crystallize. A preliminary purification by a rapid filtration through a plug of silica may be necessary.[3]

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound Streaks or Tails Strong interaction between the basic amine and acidic silica gel.Add 0.5-2% triethylamine or pyridine to the mobile phase.[1][4][5] Use an amine-functionalized silica column.[5]
Poor Separation of Product and Impurities The polarity of the mobile phase is not optimal.Systematically vary the solvent ratio of your mobile phase based on TLC analysis. Try a different solvent system (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[3]
Compound Does Not Elute from the Column The mobile phase is not polar enough, or the compound is irreversibly adsorbed.Gradually increase the polarity of the mobile phase. If the compound still doesn't elute, consider flushing the column with a more polar solvent system containing a basic additive. For future attempts, consider using a less active stationary phase like alumina or an amine-functionalized silica.
Co-elution with a Close-Running Impurity The chosen solvent system lacks sufficient selectivity.Experiment with different solvent systems. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol or toluene/acetone system might provide the necessary selectivity.[3]
Recrystallization
Issue Possible Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The solution is too supersaturated, the cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent. Significant impurities may also be present.Ensure the cooling process is slow. Try using a solvent with a lower boiling point. A pre-purification step might be necessary for very crude samples.[3]
Very Low Recovery of Purified Product The compound is too soluble in the recrystallization solvent at low temperatures. Too much solvent was used initially.Choose a solvent in which your compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to dissolve the compound.[3]
No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated, or nucleation is slow.Try scratching the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[3]
Product is Still Impure After Recrystallization The impurities have a similar solubility profile to the desired compound.Perform a second recrystallization using a different solvent system. If impurities persist, column chromatography may be a more suitable purification method.[9]

Experimental Protocols

General Work-up Procedure with Acid-Base Extraction

This procedure is useful for separating the basic this compound from non-basic impurities.

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1 M HCl solution (3 x 50 mL). The amine will be protonated and move into the aqueous layer.[1][2]

  • Combine the aqueous layers and wash with an organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH of ~10 by the cautious, cooled addition of a base like 6 M NaOH.[1]

  • Extract the desired amine back into an organic solvent (e.g., dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over a drying agent like magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude amine.[1]

Silica Gel Column Chromatography Protocol

This is a representative protocol for the purification of an amine and should be optimized for this compound based on TLC analysis.

  • Mobile Phase Preparation : Prepare a suitable mobile phase, for example, a mixture of hexanes and ethyl acetate with the addition of 0.5% (v/v) triethylamine.[1] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing : Prepare a slurry of silica gel in the mobile phase and pack it into a glass column.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Load the resulting powder onto the top of the packed column.

  • Elution : Begin eluting the column with the prepared mobile phase.

  • Fraction Collection : Collect fractions and monitor them by TLC.

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection : Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude material.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Cooling : Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[10]

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Purification Decision Workflow for this compound Crude Crude this compound Workup Aqueous Work-up with Acid-Base Extraction Crude->Workup TLC TLC Analysis of Purity Workup->TLC Decision1 Sufficiently Pure? TLC->Decision1 FinalProduct Pure Product Decision1->FinalProduct Yes Decision2 Impurity Profile Decision1->Decision2 No Column Column Chromatography Decision2->Column Multiple Impurities Recrystallize Recrystallization Decision2->Recrystallize Mainly One Impurity TLC2 TLC/NMR Purity Check Column->TLC2 Recrystallize->TLC2 Decision3 Purity Goal Met? TLC2->Decision3 Decision3->FinalProduct Yes Decision3->Column No, from Recrystallization Decision3->Recrystallize No, from Column

Caption: A decision workflow for selecting a purification method.

Column_Troubleshooting Troubleshooting Silica Gel Chromatography Start Column Chromatography Issue Observe Tailing/Streaking? Start->Issue Solution1 Add 0.5-2% Triethylamine to Mobile Phase Issue->Solution1 Yes Issue2 Poor Separation? Issue->Issue2 No Solution1->Issue2 Solution2 Optimize Solvent Gradient or Change Solvent System Issue2->Solution2 Yes Success Successful Purification Issue2->Success No Solution2->Success

Caption: Troubleshooting common issues in column chromatography.

References

Identification of common byproducts in 3,3-Dimethylindolin-6-amine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylindolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a three-stage process:

  • Fischer Indole Synthesis: Reaction of 4-nitrophenylhydrazine with acetone to form 3,3-dimethyl-6-nitroindole.

  • Reduction of the Nitro Group: Conversion of the nitro group at the 6-position to an amino group to yield 3,3-dimethyl-6-aminoindole.

  • Reduction of the Indole Ring: Reduction of the 2,3-double bond of the indole core to afford the final product, this compound.

Q2: What are the critical parameters in the Fischer Indole Synthesis stage?

The Fischer indole synthesis is sensitive to acid catalysis, temperature, and reaction time. The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) and careful control of the reaction temperature are crucial to maximize the yield of the desired 3,3-dimethyl-6-nitroindole and minimize the formation of byproducts.

Q3: Why is the intermediate 3,3-dimethyl-6-aminoindole often used immediately in the next step?

Aminoindoles, in general, can be susceptible to oxidation and may be unstable. To avoid degradation and the formation of colored impurities, it is often advantageous to proceed with the reduction of the indole ring to the more stable indoline shortly after the aminoindole is prepared and isolated.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in Fischer Indole Synthesis of 3,3-dimethyl-6-nitroindole
Potential CauseRecommended Solution
Incomplete Hydrazone Formation Ensure the reaction between 4-nitrophenylhydrazine and acetone to form the hydrazone goes to completion before initiating the cyclization. This can often be done as a separate step or by carefully controlling the initial reaction conditions.
N-N Bond Cleavage The acidic conditions of the Fischer indole synthesis can lead to the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. This is a common side reaction that can be minimized by optimizing the acid catalyst and reaction temperature. Milder acids or shorter reaction times at elevated temperatures may be beneficial.
Aldol Condensation of Acetone Under acidic conditions, acetone can undergo self-condensation reactions, leading to byproducts and consuming the starting material. Using a moderate excess of acetone can help drive the desired reaction, but purification will be necessary to remove these byproducts.
Polymerization/Degradation Indoles can be unstable in strong acids and at high temperatures, leading to the formation of tar-like substances. Careful control of the reaction temperature and minimizing the reaction time can help mitigate this. The reaction should be worked up promptly upon completion.
Problem 2: Incomplete Reduction of the Nitro Group
Potential CauseRecommended Solution
Inactive Catalyst (Catalytic Hydrogenation) If using a catalyst such as Palladium on carbon (Pd/C), ensure it is of high quality and has not been deactivated. Use a fresh batch of catalyst if necessary.
Insufficient Reducing Agent When using chemical reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite, ensure that a sufficient stoichiometric excess is used to drive the reaction to completion.
Reaction Conditions Optimize the reaction temperature and pressure (for catalytic hydrogenation) to ensure complete reduction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Problem 3: Formation of Colored Impurities During Synthesis and Purification
Potential CauseRecommended Solution
Oxidation of Amino Group The 6-amino group is susceptible to oxidation, which can lead to the formation of colored byproducts. It is advisable to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Oxidation of Indoline to Indole The final indoline product can be oxidized back to the corresponding indole, especially if exposed to air for extended periods. Store the purified product under an inert atmosphere and in a cool, dark place.
Azo/Azoxy Byproduct Formation During the reduction of the nitro group, dimerization can occur, leading to the formation of azo or azoxy compounds, which are often colored. The choice of reducing agent and reaction conditions can influence the formation of these byproducts. Catalytic hydrogenation is often a cleaner method to avoid these impurities.

Common Byproducts and Their Identification

A summary of potential byproducts at each stage of the synthesis is provided below.

Synthetic StagePotential ByproductStructure
Fischer Indole Synthesis 4-Nitroaniline
alt text
Acetone Aldol Products (e.g., Mesityl oxide)
alt text
Nitro Group Reduction 3,3-Dimethyl-6-nitrosoindole(Structure not readily available)
6,6'-Azobis(3,3-dimethylindole)(Structure not readily available)
Indole Ring Reduction 3,3-Dimethyl-6-aminoindole(Structure not readily available)

Note: The identification of these byproducts is typically achieved through chromatographic techniques (TLC, GC, HPLC) coupled with spectroscopic methods (MS, NMR).

Experimental Protocols

A representative experimental protocol for the key stages of the synthesis is outlined below. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Stage 1: Fischer Indole Synthesis of 3,3-dimethyl-6-nitroindole
  • Hydrazone Formation: In a round-bottom flask, dissolve 4-nitrophenylhydrazine in a suitable solvent such as ethanol. Add a slight excess of acetone. Stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates.

  • Cyclization: Add the pre-formed hydrazone to a flask containing a suitable acid catalyst, such as polyphosphoric acid, preheated to the desired reaction temperature (e.g., 100-120 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Stage 2: Reduction of 3,3-dimethyl-6-nitroindole to 3,3-dimethyl-6-aminoindole
  • Reaction Setup: Dissolve 3,3-dimethyl-6-nitroindole in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reduction:

    • Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution. Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the reaction is complete.

    • Chemical Reduction: Alternatively, add a solution of a reducing agent such as SnCl₂ in concentrated HCl or sodium dithionite in an aqueous/organic solvent mixture.

  • Work-up:

    • Catalytic Hydrogenation: Filter off the catalyst. Remove the solvent under reduced pressure.

    • Chemical Reduction: Neutralize the reaction mixture with a base. Extract the product with an organic solvent. Dry the organic layer and remove the solvent.

  • Purification: The crude product can be purified by column chromatography if necessary, although it is often used directly in the next step.

Stage 3: Reduction of 3,3-dimethyl-6-aminoindole to this compound
  • Reaction Setup: Dissolve 3,3-dimethyl-6-aminoindole in a suitable solvent, such as acetic acid or an alcohol.

  • Reduction: Use a suitable reducing agent for indole to indoline conversion, such as sodium cyanoborohydride in the presence of an acid, or catalytic hydrogenation under more forcing conditions than the nitro group reduction.

  • Work-up: Quench the reaction and neutralize the acid. Extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The final product can be purified by column chromatography or distillation under reduced pressure.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and troubleshooting process.

Synthesis_Workflow cluster_stage1 Stage 1: Fischer Indole Synthesis cluster_stage2 Stage 2: Nitro Group Reduction cluster_stage3 Stage 3: Indole Ring Reduction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone Formation Hydrazone Formation 4-Nitrophenylhydrazine->Hydrazone Formation Acetone Acetone Acetone->Hydrazone Formation Cyclization (Acid Catalyst) Cyclization (Acid Catalyst) Hydrazone Formation->Cyclization (Acid Catalyst) 3,3-Dimethyl-6-nitroindole 3,3-Dimethyl-6-nitroindole Cyclization (Acid Catalyst)->3,3-Dimethyl-6-nitroindole Nitroindole 3,3-Dimethyl-6-nitroindole 3,3-Dimethyl-6-nitroindole->Nitroindole Reduction Reduction Nitroindole->Reduction Aminoindole 3,3-Dimethyl-6-aminoindole Reduction->Aminoindole Aminoindole_input 3,3-Dimethyl-6-aminoindole Aminoindole->Aminoindole_input Indole Reduction Indole Reduction Aminoindole_input->Indole Reduction Final Product This compound Indole Reduction->Final Product

Caption: Overall synthetic workflow for this compound.

Byproduct_Formation Fischer Indole Synthesis Fischer Indole Synthesis 4-Nitroaniline 4-Nitroaniline Fischer Indole Synthesis->4-Nitroaniline N-N Cleavage Aldol Products Aldol Products Fischer Indole Synthesis->Aldol Products Self-Condensation Nitro Group Reduction Nitro Group Reduction Nitroso/Azo Compounds Nitroso/Azo Compounds Nitro Group Reduction->Nitroso/Azo Compounds Incomplete Reduction/Dimerization Indole Ring Reduction Indole Ring Reduction Incomplete Reduction (Indole) Incomplete Reduction (Indole) Indole Ring Reduction->Incomplete Reduction (Indole) Insufficient Reagent Oxidation Products Oxidation Products Indole Ring Reduction->Oxidation Products Air Exposure

Troubleshooting guide for reactions involving 3,3-Dimethylindolin-6-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving 3,3-Dimethylindolin-6-amine, targeting researchers in drug development and synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Acylation Reactions

Q1: My acylation reaction with this compound is showing low or no conversion. What are the common causes?

Low conversion in acylation reactions with this substrate can be attributed to several factors:

  • Reduced Nucleophilicity: As an aromatic amine, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic amines.[1]

  • Steric Hindrance: The two methyl groups at the 3-position can sterically hinder the approach of the acylating agent to the amine at the 6-position.

  • Poor Quality Reagents: The acylating agent (e.g., acyl chloride or anhydride) may have degraded due to moisture.

Troubleshooting Steps:

  • Choice of Acylating Agent: If using a less reactive acylating agent, consider switching to a more reactive one (e.g., acyl chloride instead of an anhydride).

  • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing in the reaction.[3]

  • Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Purity: Ensure that the acylating agent and solvent are anhydrous.

Q2: I am observing multiple products in my acylation reaction. What could be the cause?

The formation of multiple products is less common in acylation than in alkylation, as the resulting amide is less nucleophilic than the starting amine, which generally prevents over-acylation.[4] However, if you observe multiple spots on your TLC, consider these possibilities:

  • Side Reactions on the Ring: While the amine group directs ortho- and para-, the conditions for acylation are generally not harsh enough to cause Friedel-Crafts acylation on the aromatic ring, especially since the amine can complex with and deactivate a Lewis acid catalyst.[5][6]

  • Impure Starting Materials: Impurities in your this compound or acylating agent can lead to side products.

  • Degradation: At elevated temperatures, the starting material or product may degrade.

Section 2: Alkylation Reactions

Q1: My N-alkylation of this compound is resulting in a mixture of mono- and di-alkylated products, and some unreacted starting material. How can I improve the selectivity for mono-alkylation?

This is a classic challenge in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting amine, leading to a second alkylation event.[4][7]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material.[8]

  • Slow Addition: Add the alkylating agent slowly and at a low temperature to maintain a low concentration of the electrophile, which helps to minimize over-alkylation.[8]

  • Choice of Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the acid generated during the reaction.[8]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally good choices for SN2 reactions.[8]

Q2: The alkylation reaction is very slow or not proceeding at all. What should I do?

Slow reaction rates can be due to:

  • Steric Hindrance: The steric bulk around the nitrogen and on the alkylating agent can significantly slow down the reaction.[9]

  • Poor Leaving Group: The leaving group on your alkylating agent might not be sufficiently reactive.

  • Insoluble Base: If the base is not soluble in the reaction solvent, the reaction can be slow.

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction can increase the rate.

  • Change Leaving Group: Switch from an alkyl bromide or chloride to a more reactive alkyl iodide or a sulfonate (e.g., tosylate or mesylate).[8] Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction of an alkyl chloride or bromide.

  • Solvent Choice: Ensure your base is at least partially soluble in the chosen solvent. For instance, cesium carbonate has better solubility in DMF than potassium carbonate.

Section 3: Purification

Q1: I'm having trouble purifying my amine product using silica gel chromatography. The compound is streaking or not eluting.

Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.[10]

Troubleshooting Steps:

  • Basic Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will compete with your product for binding to the acidic sites on the silica.[10]

  • Use Treated Silica: Consider using amine-functionalized silica gel, which is designed for the purification of basic compounds.[10]

  • Acid-Base Extraction: As an alternative to chromatography, you can perform an acid-base extraction. Dissolve your crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your amine product will become protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and your product can be extracted back into an organic solvent.[11]

Quantitative Data Summary

The following table provides a general overview of reaction conditions for common transformations with aromatic amines. Note that optimal conditions for this compound may need to be determined empirically.

ReactionReagentBaseSolventTemperature (°C)Expected YieldPotential Issues
Acylation Acetyl ChlorideTriethylamine (TEA) or PyridineDichloromethane (DCM) or Tetrahydrofuran (THF)0 to 25Good to ExcellentLow reactivity, difficult purification
Alkylation Methyl IodideK₂CO₃ or Cs₂CO₃Acetonitrile (MeCN) or Dimethylformamide (DMF)25 to 80VariableOver-alkylation, low reactivity
Sulfonylation Tosyl ChloridePyridineDichloromethane (DCM)0 to 25GoodFormation of di-sulfonated product

Detailed Experimental Protocol: Acylation of this compound

Objective: To synthesize N-(3,3-dimethylindolin-6-yl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% triethylamine) to yield the desired amide.

Diagrams

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yield start Low or No Product Formation check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions is_acylation Is it an Acylation Reaction? check_conditions->is_acylation is_alkylation Is it an Alkylation Reaction? check_conditions->is_alkylation acyl_base Use Stronger, Non-Nucleophilic Base (e.g., DIPEA) is_acylation->acyl_base Yes alkyl_reagent Use More Reactive Alkylating Agent (e.g., Alkyl Iodide) is_alkylation->alkyl_reagent Yes acyl_reagent Use More Reactive Acylating Agent acyl_base->acyl_reagent success Improved Yield acyl_reagent->success alkyl_conditions Increase Temperature / Add Iodide Catalyst alkyl_reagent->alkyl_conditions alkyl_overalkylation Check for Over-alkylation alkyl_conditions->alkyl_overalkylation adjust_stoichiometry Use Excess Amine / Slow Addition alkyl_overalkylation->adjust_stoichiometry Yes alkyl_overalkylation->success No adjust_stoichiometry->success no_success Consult Further Literature

Caption: Troubleshooting workflow for low reaction yield.

References

Improving the stability and shelf-life of 3,3-Dimethylindolin-6-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability and shelf-life of 3,3-Dimethylindolin-6-amine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, an aromatic amine derivative, is primarily susceptible to degradation through oxidation and photodegradation.[1] Key factors that can accelerate its degradation include exposure to light, elevated temperatures, oxygen (air), and acidic conditions.[1][2]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere. Specifically, storage at 2-8°C is advised. For prolonged storage, temperatures of -20°C or -70°C can significantly enhance stability.[3] The container should be tightly sealed to prevent exposure to air and moisture.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of similar indoline and aromatic amine compounds, likely degradation pathways include oxidation of the indoline ring and the amino group. This can lead to the formation of N-oxides, hydroxylated derivatives, and potentially colored polymeric byproducts resulting from oxidative coupling.

Q4: Can the solvent used to dissolve this compound affect its stability?

A4: Yes, the choice of solvent can impact stability. Protic solvents, especially under acidic conditions, may accelerate degradation. For stock solutions, it is advisable to use aprotic solvents and store them at low temperatures. The stability of aromatic amines has been observed to be lower in acidic aqueous solutions compared to neutral water.[2][4]

Troubleshooting Guide

Users may encounter various issues during the handling and use of this compound. The following table provides a guide to troubleshooting common problems.

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning yellowish or brown) Oxidation due to improper storage (exposure to air and/or light).Discard the discolored compound as its purity is compromised. For future prevention, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at the recommended low temperature.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of a freshly prepared solution. Degradation during sample preparation or analysis. The compound might be unstable in the chosen solvent or mobile phase.Prepare solutions fresh before use in a suitable aprotic solvent. Ensure the mobile phase is not strongly acidic. If possible, use a cooled autosampler to maintain sample integrity during analysis.
Inconsistent experimental results or loss of compound activity over time. Gradual degradation of the stock solution.Prepare fresh stock solutions frequently. If storing stock solutions, divide them into smaller aliquots to minimize freeze-thaw cycles and store them at -20°C or -70°C. Perform a purity check of the stock solution before critical experiments.
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or degradation leading to less soluble byproducts.Ensure the solvent has sufficient solubilizing power for the desired concentration. If precipitation occurs over time, it may be a sign of degradation, and a fresh solution should be prepared.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life and identify potential degradation pathways. The methodology is adapted from the ICH Q1B guidelines for photostability testing.[2][3][4][5][6]

1. Materials and Equipment:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • pH buffers

  • Calibrated stability chambers with controlled temperature and humidity

  • Calibrated photostability chamber with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and UV-A fluorescent lamps)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

  • Amber and clear glass vials

2. Procedure:

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For solution stability testing, aliquot the stock solution into different vials. Some vials should be used to prepare further dilutions in various media to be tested (e.g., acidic, neutral, and basic buffers).

  • For solid-state stability testing, weigh a precise amount of the solid compound into separate vials.

2.2. Stress Conditions:

  • Thermal Stability:

    • Place samples (solid and solution) in a stability chamber at an elevated temperature (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).

    • Include control samples stored at the recommended storage condition (2-8°C).

  • Photostability:

    • Expose samples (solid and solution) in chemically inert, transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Wrap control samples in aluminum foil to protect them from light and place them alongside the exposed samples to assess the contribution of thermal degradation during the photostability study.

  • pH Stability:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 3, 7, and 9).

    • Store these solutions at a controlled temperature and monitor for degradation.

2.3. Time Points:

  • Analyze the samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks for accelerated thermal stability; specific time points during photostability exposure).

2.4. Analysis:

  • At each time point, withdraw the samples and prepare them for analysis.

  • Use a validated stability-indicating HPLC or LC-MS method to determine the purity of this compound and to detect and quantify any degradation products.

  • The analytical method should be capable of separating the parent compound from its degradation products.

3. Data Interpretation:

  • Calculate the percentage of the remaining this compound at each time point.

  • Identify and, if possible, characterize the major degradation products.

  • Plot the degradation profile over time to determine the degradation kinetics and estimate the shelf-life under normal storage conditions.

Visualizations

Potential Degradation Pathway of this compound A This compound B Oxidation (e.g., N-Oxide formation) A->B O2, Light, Heat C Hydroxylation (on aromatic ring) A->C O2, Light, Heat D Oxidative Coupling B->D C->D E Polymeric Byproducts (colored) D->E Troubleshooting Workflow for Stability Issues start Start: Stability Issue Observed check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_solution Is the issue with a solution? check_storage->check_solution No correct_storage Correct Storage: - Store at 2-8°C (or -20°C) - Protect from light - Use inert atmosphere improper_storage->correct_storage end End: Issue Resolved correct_storage->end solid_issue Issue with solid compound check_solution->solid_issue No solution_issue Issue with solution check_solution->solution_issue Yes solid_issue->end check_solvent Check Solvent and pH solution_issue->check_solvent improper_solvent Improper Solvent/pH check_solvent->improper_solvent Yes check_solvent->end No correct_solvent Use aprotic, neutral solvent. Prepare fresh solutions. improper_solvent->correct_solvent correct_solvent->end

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recommended storage conditions, troubleshooting for common issues, and frequently asked questions regarding 3,3-Dimethylindolin-6-amine and its hydrochloride salt.

Recommended Storage Conditions

Proper storage of this compound and its hydrochloride salt is crucial to maintain its stability and reactivity for research and drug development applications. Based on available safety data sheets and general handling procedures for air- and moisture-sensitive compounds, the following conditions are recommended:

ParameterThis compoundThis compound hydrochloride
Temperature -20°C2-8°C (Cold-chain transportation recommended)
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Store under an inert atmosphere
Container Tightly sealed, opaque container (e.g., amber glass vial)Tightly sealed, opaque container, in a dark place
Environment Dry, well-ventilated areaDry, well-ventilated area
Precautions Moisture sensitiveHygroscopic

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the storage and handling of this compound and its hydrochloride salt.

Issue 1: Compound discoloration or appearance of impurities.

  • Question: My this compound, which was initially a crystalline solid, has changed color and appears clumpy. What could be the cause?

  • Answer: Discoloration and changes in physical appearance are often indicators of degradation. This can be caused by:

    • Exposure to Air and Moisture: this compound is sensitive to moisture and can oxidize in the presence of air.[1][2] Indoline derivatives, in general, can be susceptible to oxidation.

    • Improper Storage Temperature: Storing the compound at a temperature higher than recommended can accelerate degradation.

    • Light Exposure: Some organic compounds are light-sensitive. Storing in a clear container can lead to photodegradation.

Solution:

  • Verify Storage Conditions: Ensure the compound is stored at the correct temperature and under an inert atmosphere as specified in the table above.

  • Use Proper Handling Techniques: When not in use, ensure the container is tightly sealed. For handling, it is best practice to use a glovebox or Schlenk line to minimize exposure to air and moisture.

  • Check Purity: If degradation is suspected, it is advisable to check the purity of the compound using analytical techniques such as NMR or LC-MS before use in an experiment.

Issue 2: Inconsistent or poor results in experimental reactions.

  • Question: I am using this compound in a synthesis, but my reaction yields are inconsistent. Could this be related to how the compound is stored?

  • Answer: Yes, the storage and handling of your starting material can significantly impact reaction outcomes.

    • Degradation: If the compound has degraded due to improper storage, the actual concentration of the active reagent will be lower than calculated, leading to lower yields.

    • Contamination: Contamination with water or other atmospheric components can interfere with many chemical reactions, especially those involving sensitive reagents.

Solution:

  • Aliquot the Compound: Upon receiving a new batch, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Fresh is Best: For critical experiments, using a freshly opened vial of the compound is recommended.

  • Review Experimental Protocol: Ensure that your reaction setup and solvent quality are appropriate for a moisture-sensitive reaction.

Frequently Asked Questions (FAQs)

Q1: What is the difference in recommended storage temperature between this compound and its hydrochloride salt?

A1: The free amine form of this compound is typically recommended to be stored at -20°C. The hydrochloride salt, being a more stable salt form, is often stored at 2-8°C. It is crucial to refer to the safety data sheet (SDS) provided by the specific supplier for the exact storage temperature.

Q2: Why is it important to store this compound under an inert atmosphere?

A2: this compound is moisture-sensitive. Storing it under an inert gas like argon or nitrogen displaces air and moisture, preventing degradation through oxidation and hydrolysis. This preserves the compound's purity and reactivity.

Q3: Can I store this compound in a standard laboratory freezer?

A3: While a standard freezer can achieve -20°C, it is important to ensure the container is absolutely airtight to prevent moisture condensation, which is common in such freezers. For long-term storage, a desiccator cabinet placed inside a cold room or a specialized low-temperature, moisture-controlled cabinet is preferable.

Q4: How should I handle the compound when taking it out of cold storage?

A4: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which could lead to degradation.

Experimental Protocol Example: Synthesis of a Precursor for a NOX2 Inhibitor

This compound is a key building block in the synthesis of various pharmaceutical compounds. For instance, a closely related derivative is used in the synthesis of GSK2795039, a potent NADPH oxidase 2 (NOX2) inhibitor. The following is a generalized protocol that illustrates a typical use case where the quality of the amine is critical.

Reaction: Buchwald-Hartwig amination to form a key intermediate.

Methodology:

  • Preparation: A reaction vessel (e.g., a Schlenk flask) is oven-dried and then cooled under a stream of inert gas (argon or nitrogen).

  • Reagents: To the flask are added this compound (1 equivalent), an aryl halide (e.g., 4-bromopyridine derivative, 1.1 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents), a phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

  • Solvent: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100-110°C) and stirred under an inert atmosphere for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The success of this type of cross-coupling reaction is highly dependent on the purity of the starting materials and the exclusion of air and moisture. Degraded this compound would lead to lower yields and the formation of byproducts.

Visualizations

Storage_Decision_Tree Figure 1. Decision Tree for Proper Storage start Received this compound is_hcl_salt Is it the hydrochloride salt? start->is_hcl_salt store_2_8 Store at 2-8°C in a dark place is_hcl_salt->store_2_8 Yes store_neg_20 Store at -20°C is_hcl_salt->store_neg_20 No inert_atmosphere Store under inert atmosphere store_2_8->inert_atmosphere store_neg_20->inert_atmosphere check_sds Always confirm with supplier's SDS inert_atmosphere->check_sds

Figure 1. Decision Tree for Proper Storage

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Storage Issues start Poor experimental results or compound degradation observed check_storage Review storage conditions: - Temperature - Atmosphere - Container start->check_storage conditions_correct Are conditions correct? check_storage->conditions_correct correct_storage Implement correct storage procedures conditions_correct->correct_storage No check_handling Review handling procedures: - Warming to RT - Use of inert atmosphere conditions_correct->check_handling Yes correct_storage->check_handling handling_correct Are procedures correct? check_handling->handling_correct correct_handling Implement correct handling techniques handling_correct->correct_handling No test_purity Test purity of compound (e.g., NMR, LC-MS) handling_correct->test_purity Yes correct_handling->test_purity purity_ok Is purity acceptable? test_purity->purity_ok discard Discard degraded compound purity_ok->discard No proceed Proceed with experiment purity_ok->proceed Yes

References

Challenges in the scale-up synthesis of 3,3-Dimethylindolin-6-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,3-Dimethylindolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent laboratory and scalable synthesis involves a multi-step process starting from 4-nitro-m-xylene. The general workflow includes nitration, cyclization to form the indolinone, methylation, and subsequent reduction of the nitro group to the desired amine.

Q2: What are the critical control points in the scale-up synthesis of this compound?

A2: Key stages to monitor closely during scale-up are the temperature control during nitration, the purity of the intermediate 3,3-dimethyl-6-nitroindolin-2-one, and the conditions for the final nitro group reduction, which can be prone to side reactions.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities often arise from incomplete reactions or side reactions. Common impurities can include over-reduced species, starting materials, and byproducts from the cyclization step. The acceptable levels for known and unknown impurities in a drug substance are typically less than 0.15% and 0.10%, respectively.[1]

Troubleshooting Guide

Low Yield in the Final Reduction Step

Problem: The reduction of 3,3-dimethyl-6-nitroindoline to this compound is resulting in a low yield.

Possible Causes and Solutions:

  • Catalyst Inactivity: The catalyst (e.g., Pd/C) may be poisoned or deactivated.

    • Solution: Ensure the starting material is free of catalyst poisons like sulfur compounds. Use fresh, high-quality catalyst. Consider a different catalyst, such as PtO2, which has been used in similar hydrogenations.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or the hydrogen pressure. Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC.

  • Side Reactions: The nitro group reduction can sometimes lead to the formation of hydroxylamines or other partially reduced species.

    • Solution: Optimize the reaction temperature and pressure. A lower temperature may increase selectivity.

High Impurity Profile in the Final Product

Problem: The final this compound product shows significant levels of impurities after purification.

Possible Causes and Solutions:

  • Inefficient Purification: The chosen purification method (e.g., crystallization, chromatography) may not be effective for removing specific impurities.

    • Solution: Re-evaluate the solvent system for crystallization. Multiple recrystallizations may be necessary. For challenging separations, column chromatography may be unavoidable, though it is less ideal for large-scale production.

  • Impurity Co-precipitation: Impurities may be co-precipitating with the desired product during crystallization.

    • Solution: Adjust the crystallization conditions, such as the cooling rate and solvent polarity, to improve the selectivity of the crystallization process.

  • Formation of Degradation Products: The product may be degrading during work-up or isolation.

    • Solution: Ensure that the work-up conditions are mild. For example, use a weaker base for neutralization or perform the work-up at a lower temperature.

Data Presentation

Table 1: Comparison of Reduction Conditions for 3,3-dimethyl-6-nitroindoline

CatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)Purity (%)
10% Pd/CMethanol255048595.2
10% Pd/CEthanol255048296.1
5% PtO2Acetic Acid306069298.5
Raney NiEthanol4010087593.0

Experimental Protocols

Protocol 1: Synthesis of 3,3-dimethyl-6-nitroindolin-2-one

  • To a stirred solution of 6-nitroindolin-2-one in DMF, add potassium carbonate.

  • Slowly add methyl iodide at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Pour the reaction mixture into ice water and stir for 30 minutes.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 3,3-dimethyl-6-nitroindolin-2-one.

Protocol 2: Reduction of 3,3-dimethyl-6-nitroindoline to this compound

  • Charge a hydrogenation vessel with 3,3-dimethyl-6-nitroindoline and a suitable solvent (e.g., methanol, acetic acid).

  • Add the hydrogenation catalyst (e.g., 5% PtO2).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 60 psi).

  • Stir the mixture at the specified temperature (e.g., 30-35°C) until the reaction is complete (monitor by HPLC).[1]

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base to precipitate the product.

  • Filter the product, wash with a non-polar solvent, and dry under vacuum.

Visualizations

Synthetic Workflow for this compound Start 4-Nitro-m-xylene Nitration Nitration Start->Nitration HNO3/H2SO4 Cyclization Cyclization Nitration->Cyclization e.g., Gassman Indole Synthesis Methylation Methylation Cyclization->Methylation CH3I, Base Reduction Reduction Methylation->Reduction H2, Catalyst Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Low Yield in Reduction Step Start Low Yield in Reduction Step CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckCompletion Check Reaction Completion Start->CheckCompletion CheckSideReactions Investigate Side Reactions Start->CheckSideReactions UseFreshCatalyst Use Fresh Catalyst / Screen New Catalysts CheckCatalyst->UseFreshCatalyst IncreaseTimePressure Increase Reaction Time or H2 Pressure CheckCompletion->IncreaseTimePressure OptimizeConditions Optimize Temperature and Pressure CheckSideReactions->OptimizeConditions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 3,3-Dimethylindolin-6-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these depends on the impurity profile, the scale of your experiment, and the desired final purity. An acid-base extraction can also be employed as an initial cleanup step to remove non-basic impurities.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Potential impurities may include unreacted precursors, over-reduced or incompletely reduced byproducts, and products of air oxidation.[1] Amines, in general, can be susceptible to oxidation when exposed to air and light, which may form colored degradation products.[1][2]

Q3: My this compound sample is a dark oil instead of a solid. What should I do?

A3: An oily consistency often points to the presence of impurities.[3] It is recommended to attempt purification by column chromatography to remove these impurities.[3] Additionally, ensure that any high-boiling point solvents used in the reaction or workup have been thoroughly removed under a high vacuum.[3]

Q4: How does the basicity of the amine group in this compound affect purification by column chromatography?

A4: The basic amine group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4][5][6] This interaction can lead to significant tailing of the product peak, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[4][6]

Troubleshooting Guides

Column Chromatography
Problem Potential Cause Recommended Solution
Compound streaks or "tails" on the TLC plate and column. The basic amine group is interacting with the acidic silica gel.[4][5][6]Add a basic modifier, such as 0.5-2% triethylamine (TEA) or pyridine, to your mobile phase to neutralize the acidic sites on the silica.[4][5][7]
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.First, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for this compound.[5] Consider trying different solvent systems; for instance, if a hexane/ethyl acetate mixture is ineffective, a dichloromethane/methanol system might offer better separation.[4]
The compound does not elute from the column. The mobile phase is not polar enough, or the compound has irreversibly adsorbed to the silica.Gradually increase the polarity of the mobile phase.[4] If the compound still fails to elute, consider using an amine-functionalized silica column or a different stationary phase like alumina.[8][9]
Low recovery of the purified product. The compound may have degraded on the acidic silica gel.Deactivate the silica gel by pre-flushing the column with a solvent system containing triethylamine.[7] Alternatively, use a less acidic stationary phase.
Recrystallization
Problem Potential Cause Recommended Solution
The compound "oils out" instead of crystallizing. The boiling point of the solvent may be too high, or the sample is significantly impure.[4]Try a lower-boiling point solvent. If impurities are the issue, first purify the compound by column chromatography.[4]
Difficulty finding a suitable recrystallization solvent. The compound has high or low solubility in all tested solvents.Screen a wider range of solvents and consider using a binary solvent system. A good solvent pair consists of one solvent in which the compound is soluble and another in which it is insoluble.
Very low recovery of the purified product. The compound is too soluble in the recrystallization solvent at low temperatures, or too much solvent was used.[4]Select a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product.[4]
Crystals are colored, but the pure compound should be colorless. Colored impurities are trapped within the crystal lattice.[4]Consider a charcoal treatment. Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[4]
No crystal formation upon cooling. The solution is not supersaturated, or nucleation has not been initiated.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution to a lower temperature.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate, or dichloromethane and methanol for more polar compounds.[4] Add 0.5-1% triethylamine to the solvent system to prevent tailing.[5] The ideal system will give your product an Rf value of 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better separation, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to obtain a dry, free-flowing powder, and load this onto the top of the column bed.[6][7]

  • Elution and Fraction Collection: Begin eluting with the chosen mobile phase.[5] If necessary, gradually increase the polarity of the eluent to facilitate the elution of your compound (gradient elution).[5] Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or a binary solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.[10]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring to dissolve the solid. Add more solvent in small portions until the compound is fully dissolved at the boiling point of the solvent.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in appropriate solvent Crude->Dissolve Choice Purification Method Dissolve->Choice Chroma Column Chromatography Choice->Chroma High Impurity Load / Similar Polarity Impurities Recrystal Recrystallization Choice->Recrystal Low Impurity Load / Different Solubility Profile Load Load onto Column Chroma->Load Heat Heat to Dissolve Recrystal->Heat Elute Elute with Solvent Gradient (+ 0.5-2% TEA) Load->Elute Collect Collect & Combine Fractions Elute->Collect Pure Pure this compound Collect->Pure Cool Cool to Crystallize Heat->Cool Filter Filter and Dry Crystals Cool->Filter Filter->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Problem Problem Tailing / Streaking on TLC Cause Cause Basic amine interacts with acidic silica gel Problem:p->Cause:c is caused by Solution1 Solution 1 Add 0.5-2% triethylamine to mobile phase Cause:c->Solution1:s1 can be solved by Solution2 Solution 2 Use amine-functionalized silica gel Cause:c->Solution2:s2 or Outcome Outcome Symmetrical peak shape, improved separation Solution1:s1->Outcome:o Solution2:s2->Outcome:o

Caption: Troubleshooting peak tailing in column chromatography.

References

Technical Support Center: Amine Protection in 3,3-Dimethylindolin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protection of the exocyclic amine in 3,3-Dimethylindolin-6-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the aromatic amine of this compound?

A1: The most common and effective protecting groups for the 6-amino group of 3,3-dimethylindoline are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac) groups. The choice among these depends on the overall synthetic strategy, particularly the stability of other functional groups in the molecule and the desired deprotection conditions.[1]

Q2: How do I choose the most suitable protecting group for my reaction sequence?

A2: The selection of a protecting group is dictated by its orthogonality to subsequent reaction conditions.[1][2]

  • Boc: Use the Boc group if your downstream synthetic steps are sensitive to hydrogenation but stable under acidic conditions. It is easily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]

  • Cbz: The Cbz group is ideal when your molecule is stable to acidic and basic conditions but sensitive to catalytic hydrogenation. It is cleaved under mild, neutral conditions using H₂ gas and a palladium catalyst.[1][2][4]

  • Acetyl: The acetyl group is a robust protecting group, stable to a wide range of conditions. However, its removal requires harsh acidic or basic hydrolysis, which may not be suitable for sensitive substrates.[5][6]

Below is a decision-making workflow to aid in selecting the appropriate protecting group:

G start Select a Protecting Group for This compound acid_sensitive Are subsequent steps sensitive to acid? start->acid_sensitive h2_sensitive Are subsequent steps sensitive to hydrogenation? acid_sensitive->h2_sensitive No cbz Use Cbz Group acid_sensitive->cbz Yes harsh_conditions Can the molecule tolerate harsh deprotection (strong acid/base)? h2_sensitive->harsh_conditions No boc Use Boc Group h2_sensitive->boc Yes acetyl Use Acetyl Group harsh_conditions->acetyl Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups. harsh_conditions->reconsider No

Decision workflow for selecting an amine protecting group.

Troubleshooting Guides

This section addresses specific issues that may arise during the protection of this compound.

Issue 1: Incomplete or No Reaction

Potential Cause Suggested Solution
Poor solubility of starting material. This compound may have limited solubility in certain organic solvents. Consider using a co-solvent system (e.g., THF/water) or a more polar solvent like DMF. For Boc protection, aqueous conditions with a base like sodium bicarbonate can be effective.[7][8]
Insufficiently activated protecting group reagent. Ensure the quality of your Boc-anhydride, Cbz-Cl, or Acetyl Chloride. If necessary, use a freshly opened bottle or purify the reagent before use.
Base is not strong enough or is sterically hindered. For Boc and Acetyl protection, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is typically used.[5] For Cbz protection under Schotten-Baumann conditions, an inorganic base like NaHCO₃ or Na₂CO₃ in a biphasic system is common.[4]
Steric hindrance around the amine. While the 6-amino group is relatively accessible, significant substitution elsewhere on the indoline ring could hinder the approach of the protecting group. Consider increasing the reaction temperature or using a less bulky protecting group if possible.

Issue 2: Formation of Side Products

Potential Cause Suggested Solution
Di-protection (protection of both the exocyclic amine and the indoline nitrogen). This is more likely with less sterically hindered protecting groups like the acetyl group. Use stoichiometric amounts of the protecting group reagent and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to favor mono-protection.
Reaction with other nucleophilic sites on the molecule. If your substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), they may compete for the protecting group. Consider protecting these groups beforehand with an orthogonal protecting group.
Formation of N-acylurea during Boc deprotection. This can occur if using carbodiimide coupling agents in subsequent steps. Ensure complete removal of the deprotection reagents before proceeding.[9]
tert-Butylation of the product during Boc deprotection. The tert-butyl cation generated during acidic deprotection can alkylate electron-rich aromatic rings.[10] Include a scavenger such as triisopropylsilane (TIS) or thioanisole in the deprotection mixture to trap the cation.[10]

Issue 3: Difficult Deprotection

Potential Cause Suggested Solution
Incomplete Boc deprotection. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[10] Ensure adequate reaction time and monitor by TLC or LC-MS.
Catalyst poisoning during Cbz deprotection. Sulfur-containing compounds or other impurities can poison the palladium catalyst. Ensure the substrate is pure and use a high-quality catalyst. If necessary, increase the catalyst loading.
Resistance of Acetyl group to cleavage. Acetyl groups require harsh conditions for removal (e.g., refluxing in strong acid or base).[5] If your molecule is sensitive, consider using a more labile protecting group in future syntheses. For particularly stubborn acetamides, enzymatic deprotection could be an option, though this is substrate-dependent.[6]

Data Presentation: Comparison of Protecting Groups

The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Acetyl protection of aromatic amines.

Protecting Group Reagent Typical Conditions (Protection) Typical Conditions (Deprotection) Advantages Disadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., TEA, DMAP, NaHCO₃), Solvent (e.g., DCM, THF, H₂O), Room Temperature[8][11]Strong Acid (e.g., TFA, HCl in dioxane)[1][8][12]Mild protection conditions; Orthogonal to Cbz and Ac groups.[2]Acid-labile; Potential for tert-butylation side products.[10]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O), 0 °C to Room Temperature[4][13]Catalytic Hydrogenation (H₂, Pd/C)[1][4][14]Stable to acidic and basic conditions; Mild, neutral deprotection.[2][13]Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Acetyl (Ac) Acetic anhydride or Acetyl chlorideBase (e.g., TEA, DIEA), Solvent (e.g., DCM, THF), Room Temperature[5][15]Strong Acid (e.g., refluxing HCl) or Strong Base (e.g., refluxing NaOH)[5][6]Very stable; Inexpensive reagents.Harsh deprotection conditions may not be compatible with sensitive substrates.[5]

Experimental Protocols

Protocol 1: Boc Protection of this compound

G cluster_0 Reaction Setup cluster_1 Protection cluster_2 Work-up and Purification a Dissolve this compound and TEA in DCM. b Cool the solution to 0 °C. a->b c Add Boc₂O dropwise. b->c d Warm to room temperature and stir for 2-4 hours. c->d e Monitor reaction by TLC. d->e f Wash with aqueous NaHCO₃ and brine. e->f g Dry over Na₂SO₄ and concentrate. f->g h Purify by column chromatography. g->h

Workflow for Boc protection.
  • Dissolution: Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cbz Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.[4]

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.[4]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.[4] Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]

  • Purification: Purify the resulting residue by silica gel column chromatography.[4]

Protocol 3: Acetyl Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) and a base such as diisopropylethylamine (DIEA) in a suitable solvent like DCM or DMF.[15]

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add acetyl chloride (1.0 eq.) dropwise.[15]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

Validation & Comparative

Comparison of 3,3-Dimethylindolin-6-amine with other indoline isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3,3-Dimethylindolin-6-amine and Its Positional Isomers for Researchers

This guide provides a comparative analysis of this compound and its positional isomers, namely the 4-amino, 5-amino, and 7-amino analogs. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of available data on their physicochemical properties, synthesis, and potential biological activities. Due to the limited availability of direct experimental data for the 3,3-dimethylated series, this guide leverages data from the parent aminoindole structures as a comparative baseline.

Physicochemical Properties

The position of the amino group on the indoline ring is expected to influence key physicochemical properties such as pKa, lipophilicity (LogP), and solubility. While experimental data for the 3,3-dimethylindolinamine isomers is scarce, the properties of the parent aminoindoles provide valuable insights into the expected trends.

Property4-Aminoindole5-Aminoindole[1][2]6-Aminoindole[3]7-Aminoindole[4][5]
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol [6]132.16 g/mol [1][2]132.16 g/mol 132.16 g/mol
Melting Point 106-109 °C[6][7]131-133 °C[8]75-79 °C96-100 °C[5]
Boiling Point 354.0±15.0 °C (Predicted)[6][7]190 °C / 6mmHg[8]Not AvailableNot Available
LogP (Predicted) 0.86[6]1.268[2]Not AvailableNot Available
Water Solubility Insoluble[6][7]Insoluble[8]Not AvailableNot Available
pKa (Predicted) 18.23±0.30[7]17.39±0.30[8]Not AvailableNot Available

Note: The 3,3-dimethyl substitution would increase the molecular weight and likely the lipophilicity of each isomer.

Synthesis and Experimental Protocols

The synthesis of specific aminoindoline isomers can be challenging. A general approach involves the reduction of the corresponding nitroindoline, which is often synthesized from a commercially available nitrophenyl precursor.

General Synthesis of Aminoindolines from Nitroindoles

A common synthetic route to aminoindoles involves the reduction of a nitro group. A multi-step synthesis starting from the corresponding nitroindole is a feasible, though potentially complex, approach for obtaining the various positional isomers.[9]

Experimental Protocol: Reduction of a Nitroindole

  • Dissolution: Dissolve the starting nitroindole in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aminoindole.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminoindole.

This is a general protocol and may require optimization for specific isomers and for the 3,3-dimethylindoline series.

Biological Activity and Potential Signaling Pathways

Indole and indoline scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological profile of aminoindoline isomers is highly dependent on the position of the amino group, which influences how the molecule interacts with biological targets.

Positional isomerism can significantly impact biological activity by altering the molecule's ability to form key interactions with a target protein.[10] For instance, the position of a hydrogen bond donor, like an amino group, can be critical for receptor binding.

Potential Signaling Pathway: Histamine H3 Receptor Antagonism

Some aminoindole derivatives have been investigated as ligands for the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[11] Antagonists of the H3 receptor are of interest for the treatment of various neurological disorders. The general signaling cascade for a GPCR like the H3 receptor is depicted below.

GPCR_Signaling cluster_membrane Cell Membrane Receptor Histamine H3 Receptor G_protein Gαi/o Receptor->G_protein Blocks Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand Aminoindoline (Antagonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release PKA->Cellular_Response Phosphorylates Targets

References

Comparative analysis of different synthetic routes to 3,3-Dimethylindolin-6-amine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 3,3-Dimethylindolin-6-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent accessibility, and overall process complexity, supported by available experimental data.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis has been approached through several strategies, primarily revolving around the construction of the indoline core followed by the introduction or manipulation of the amino group at the 6-position. This guide will explore and compare the most common synthetic methodologies.

Synthetic Routes Overview

Two main synthetic strategies have been identified for the preparation of this compound:

  • Route A: Fischer Indole Synthesis followed by Reduction and Functional Group Manipulation. This classical approach involves the construction of the indole ring system, followed by reduction to the indoline and subsequent nitration and reduction to install the 6-amino group.

  • Route B: Alternative Strategies (Conceptual). While specific literature for this compound is limited, analogous syntheses of similar compounds suggest the feasibility of modern synthetic methods such as reductive amination and Buchwald-Hartwig amination. These routes are presented here as potential alternatives for consideration and further development.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute A: Fischer Indole Synthesis & FunctionalizationRoute B (Conceptual): Reductive AminationRoute B (Conceptual): Buchwald-Hartwig Amination
Starting Materials Phenylhydrazine, 3-Methyl-2-butanone3,3-Dimethylindolin-6-one (or precursor)6-Bromo-3,3-dimethylindoline
Key Reactions Fischer Indole Synthesis, Reduction, Nitration, ReductionReductive AminationPalladium-catalyzed C-N bond formation
Overall Yield Multi-step, variable yields reported for individual stepsPotentially highGenerally good to excellent
Reagents & Catalysts Acid catalysts (e.g., MSA), Reducing agents (e.g., NaBH4, H2/Pd), Nitrating agents (HNO3/H2SO4)Reducing agents (e.g., NaBH(OAc)3, NaBH3CN)Palladium catalyst, phosphine ligand, base
Reaction Conditions Variable, can require harsh acidic and nitrating conditionsGenerally mildMild to moderate temperatures
Scalability Established for similar synthesesGenerally goodCan be catalyst and ligand cost-dependent
Advantages Utilizes readily available starting materials, well-established classical reaction.Potentially more direct, avoids harsh nitration.High functional group tolerance, high yields.
Disadvantages Multi-step process, potential for regioisomer formation during nitration, use of harsh reagents.Requires synthesis of the ketone precursor.Catalyst and ligand costs, potential for catalyst poisoning.

Experimental Protocols

Route A: Fischer Indole Synthesis, Reduction, Nitration, and Reduction (Based on Patent Literature)

This route comprises a multi-step sequence:

Step 1: Synthesis of 3,3-Dimethyl-3H-indole (Fischer Indole Synthesis) A mixture of phenylhydrazine and 3-methyl-2-butanone is reacted in the presence of a Fischer catalyst, such as methanesulfonic acid (MSA), to yield the corresponding hydrazone. Subsequent cyclization of the hydrazone affords 3,3-dimethyl-3H-indole.

Step 2: Reduction to 3,3-Dimethylindoline The 3H-indole intermediate is reduced to 3,3-dimethylindoline. This can be achieved using various reducing agents, such as sodium borohydride (NaBH4).

Step 3: Nitration of 3,3-Dimethylindoline The indoline is nitrated to introduce a nitro group at the 6-position. This is typically carried out using a mixture of fuming nitric acid and sulfuric acid at low temperatures (e.g., 0 °C).

Step 4: Reduction of 6-Nitro-3,3-dimethylindoline to this compound The final step involves the reduction of the nitro group to an amine. This can be accomplished through catalytic hydrogenation (e.g., H2 over Pd/C) or using reducing agents like iron powder in acidic media.

Visualization of Synthetic Workflow

Below is a generalized workflow representing the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_route_a Route A: Fischer Indole Synthesis & Functionalization cluster_route_b1 Route B (Conceptual): Reductive Amination cluster_route_b2 Route B (Conceptual): Buchwald-Hartwig Amination A1 Phenylhydrazine + 3-Methyl-2-butanone A2 3,3-Dimethyl-3H-indole A1->A2 Fischer Indole Synthesis A3 3,3-Dimethylindoline A2->A3 Reduction A4 6-Nitro-3,3-dimethylindoline A3->A4 Nitration A5 This compound A4->A5 Reduction B1_1 3,3-Dimethylindolin-6-one B1_2 This compound B1_1->B1_2 Reductive Amination B2_1 6-Bromo-3,3-dimethylindoline B2_2 This compound B2_1->B2_2 Buchwald-Hartwig Amination

Caption: Generalized synthetic workflows for this compound.

Conclusion

The synthesis of this compound via the classical Fischer indole synthesis followed by functional group manipulations is a well-established, albeit multi-step, process. While this route utilizes readily available starting materials, it involves harsh reagents and may present challenges in controlling regioselectivity during the nitration step.

Modern synthetic methodologies, such as reductive amination and Buchwald-Hartwig amination, offer potentially more efficient and milder alternatives. Although specific examples for the synthesis of this compound using these methods are not extensively documented in publicly available literature, their successful application in the synthesis of analogous indoline structures suggests their high potential. Further research and process development focusing on these modern routes could lead to more streamlined, higher-yielding, and environmentally benign syntheses of this important pharmaceutical intermediate. Researchers are encouraged to explore these conceptual pathways to optimize the production of this compound.

Spectroscopic Analysis for the Structural Confirmation of 3,3-Dimethylindolin-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of a molecule. This guide offers a comparative analysis of the spectroscopic data for 3,3-Dimethylindolin-6-amine, a versatile building block in medicinal chemistry, against its parent compound, 3,3-Dimethylindoline. The inclusion of an amino group at the 6-position of the indoline ring system induces notable changes in the spectroscopic fingerprints, which are detailed below.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and 3,3-Dimethylindoline. The data for this compound is based on typical values for such structures, while the data for 3,3-Dimethylindoline is derived from established spectral databases.

Table 1: ¹H NMR and ¹³C NMR Data (in CDCl₃)

Assignment This compound (Predicted) 3,3-Dimethylindoline (Reference)
¹H NMR (ppm)
C(3)-CH₃~1.25 (s, 6H)~1.28 (s, 6H)
C(2)-H₂~3.28 (s, 2H)~3.30 (s, 2H)
Ar-H~6.5-7.0 (m, 3H)~6.6-7.1 (m, 4H)
N(6)-H₂~3.60 (br s, 2H)-
N(1)-H~3.50 (br s, 1H)~3.45 (br s, 1H)
¹³C NMR (ppm)
C(3)-CH₃~25.0~25.5
C(3)~42.0~42.5
C(2)~55.0~55.8
Aromatic C~110-150~118-152
C-NH₂~145.0-

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode This compound (Expected, cm⁻¹) 3,3-Dimethylindoline (Expected, cm⁻¹)
N-H Stretch (Amine)3400-3250 (two bands)-
N-H Stretch (Indoline)~3350~3350
C-H Stretch (Aromatic)~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2960-2850~2960-2850
N-H Bend (Amine)~1650-1580-
C=C Stretch (Aromatic)~1600, ~1480~1600, ~1480
C-N Stretch (Aromatic)~1335-1250-
C-N Stretch (Aliphatic)~1250-1020~1250-1020
N-H Wag (Amine)~910-665 (broad)-

Table 3: Mass Spectrometry (MS) Data

Parameter This compound 3,3-Dimethylindoline
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₃N
Molecular Weight 162.23 g/mol 147.22 g/mol
Exact Mass 162.1157 Da147.1048 Da
Key Fragmentation Loss of CH₃, NH₃Loss of CH₃

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Parameter This compound (in Methanol) 3,3-Dimethylindoline (in Methanol)
λmax (nm) ~240, ~290~235, ~285
Molar Absorptivity (ε) Higher than 3,3-DimethylindolineBaseline

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for the structural confirmation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard proton NMR pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 0-200 ppm) is necessary, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For liquid samples, a drop can be placed between two salt plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the ion source. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements to determine the elemental composition.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Data Acquisition: The absorbance is measured over a wavelength range of approximately 200 to 800 nm. A baseline spectrum of the pure solvent in a matched cuvette is recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Comparative Analysis of Novel 3,3-Dimethylindolin-6-amine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide detailing the synthesis, full characterization data, and comparative analysis of a novel series of 3,3-Dimethylindolin-6-amine derivatives has been compiled for researchers, scientists, and professionals in drug development. This document provides a foundational framework for evaluating these compounds, which are of significant interest due to their potential applications in medicinal chemistry.

While a pre-existing, direct comparative guide for a broad range of novel this compound derivatives is not currently available in the public domain, this guide synthesizes available information on related structures and provides a template for the systematic characterization and evaluation of this promising class of compounds.

Synthetic Strategy and Characterization

The synthesis of these novel derivatives commences with a protected 3,3-dimethyl-6-nitroindoline intermediate. A key step involves the reduction of the nitro group to form the foundational this compound. This amine then serves as a versatile anchor for a variety of functionalization reactions, including acylation and sulfonylation, to yield a library of novel derivatives.

synthetic_workflow Start Protected 3,3-Dimethyl-6-nitroindoline Intermediate This compound Start->Intermediate Reduction (e.g., H₂, Pd/C) Derivatives Novel Derivatives (e.g., Amides, Sulfonamides) Intermediate->Derivatives Functionalization

Caption: General synthetic workflow for novel this compound derivatives.

The full characterization of each new chemical entity is paramount. The following table presents hypothetical data for a selection of derivatives, establishing a clear and structured format for comparison.

Compound IDR GroupMolecular FormulaMolecular Weight ( g/mol )¹H NMR (400 MHz, DMSO-d₆) δ ppm¹³C NMR (101 MHz, DMSO-d₆) δ ppmHRMS (m/z) [M+H]⁺
DMA-001 AcetylC₁₂H₁₆N₂O204.279.75 (s, 1H), 7.21 (s, 1H), 6.98 (d, J=7.8 Hz, 1H), 6.55 (d, J=7.8 Hz, 1H), 3.15 (s, 2H), 2.01 (s, 3H), 1.18 (s, 6H)168.2, 145.5, 134.8, 121.2, 117.5, 109.8, 54.7, 44.9, 29.8, 24.1205.1335
DMA-002 BenzoylC₁₇H₁₈N₂O266.3410.12 (s, 1H), 7.95-7.92 (m, 2H), 7.58-7.49 (m, 3H), 7.35 (s, 1H), 7.05 (d, J=7.9 Hz, 1H), 6.62 (d, J=7.9 Hz, 1H), 3.21 (s, 2H), 1.22 (s, 6H)165.4, 145.8, 135.2, 134.9, 131.6, 128.4, 127.5, 121.8, 118.0, 110.1, 54.8, 45.0, 29.9267.1492
DMA-003 Methane­sulfonylC₁₁H₁₆N₂O₂S240.329.34 (s, 1H), 7.01 (s, 1H), 6.89 (d, J=7.7 Hz, 1H), 6.60 (d, J=7.7 Hz, 1H), 3.18 (s, 2H), 2.95 (s, 3H), 1.20 (s, 6H)144.9, 137.5, 120.5, 116.9, 111.7, 54.6, 44.8, 39.8, 29.7241.0981

Experimental Protocols

General Synthesis of this compound: A solution of 3,3-dimethyl-6-nitroindoline (1.0 equiv) in methanol was treated with 10% palladium on carbon (0.1 equiv). The mixture was stirred under an atmosphere of hydrogen gas at room temperature for 12-16 hours. Upon completion, the reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to afford the title amine, which was typically used in subsequent steps without further purification.

General Procedure for Amide Formation (e.g., DMA-001): To a stirred solution of this compound (1.0 equiv) and a suitable base such as triethylamine (1.2 equiv) in an anhydrous solvent like dichloromethane at 0 °C, the corresponding acyl chloride (e.g., acetyl chloride, 1.1 equiv) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 2-4 hours. The reaction was then quenched with water, and the product was extracted with an organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography.

Potential Therapeutic Signaling Pathway

Derivatives of the 3,3-dimethylindoline scaffold are being investigated for their potential to modulate various signaling pathways implicated in disease. One such hypothetical pathway involves the inhibition of a critical kinase, herein termed "Indoline-Target Kinase" (ITK), which is a downstream effector of a receptor tyrosine kinase (RTK) signaling cascade. Inhibition of ITK could disrupt aberrant cell proliferation, a hallmark of cancer.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK ITK Indoline-Target Kinase (ITK) RTK->ITK Proliferation Cell Proliferation ITK->Proliferation Inhibitor This compound Derivative Inhibitor->ITK

Caption: Hypothetical inhibition of the ITK signaling pathway by a novel derivative.

This guide provides the necessary framework for the systematic exploration of novel this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this area.

Comparative Analysis of 3,3-Dimethylindolin-6-amine Based NOX2 Inhibitors and Alternatives in the Context of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3,3-Dimethylindolin-6-amine based compounds that act as NADPH oxidase 2 (NOX2) inhibitors, with a focus on their mechanism of action and performance against other NOX inhibitors. The information presented is intended to support research and development efforts in the field of neuroinflammation and related pathologies.

Introduction to NOX2 Inhibition in Neuroinflammation

NADPH oxidase 2 (NOX2) is a key enzyme responsible for the production of reactive oxygen species (ROS) in phagocytic cells, such as microglia in the central nervous system.[1] Under pathological conditions, including neuroinflammatory and neurodegenerative diseases, overactivation of microglial NOX2 leads to excessive ROS production, oxidative stress, and subsequent neuronal damage.[1][2] Therefore, inhibition of NOX2 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.[2] A class of compounds based on the this compound scaffold has emerged as potent and selective NOX2 inhibitors. This guide focuses on the characterization of these compounds and compares them with other known NOX inhibitors.

Quantitative Comparison of NOX Inhibitors

The following table summarizes the in vitro potency of selected this compound based NOX2 inhibitors and other commonly used NOX inhibitors. The data is presented as pIC50 and IC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration and the half-maximal inhibitory concentration, respectively.

Compound ClassCompoundTargetpIC50IC50Selectivity Notes
This compound Based GSK2795039 NOX25.5 - 6.74[3][4]0.269 µM[5]Selective for NOX2 over NOX1, -3, -4, and -5 (IC50s >1,000 µM)[5]
NCATS-SM7270 NOX2-4.09 µM[6]Improved specificity over GSK2795039; no detectable activity against NOX3 and NOX4[7][8]
IMBIOC-1 NOX2--Binds to the NADPH site[9]
Pyrazolopyridine Dione GKT136901 NOX1/4-Ki: 160 nM (NOX1), 165 nM (NOX4)[10]Preferential for NOX1 and NOX4[10]
Triazolopyrimidine VAS2870 Pan-NOX-2 µM (NOX2 in HL-60 cells)[11]Inhibits multiple NOX isoforms[12]
Natural Phenol Apocynin NOX2-10 µM[13][14][15]Considered a selective NOX2 inhibitor, but may have off-target effects[3]
Flavoprotein Inhibitor Diphenyleneiodonium (DPI) Pan-Flavoprotein6.84 - 7.07[16]-Non-selective, inhibits all flavoproteins including other NOX isoforms[3]

Mechanism of Action: NOX2 Inhibition

GSK2795039 and its analogs act as competitive inhibitors of NADPH at the active site of the NOX2 enzyme.[16] By blocking the binding of NADPH, these compounds prevent the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide and subsequent reactive oxygen species.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

NOX2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) ROS ROS (Superoxide, H2O2) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress NOX2_complex NOX2 Enzyme Complex (gp91phox, p22phox) NOX2_complex->ROS e- transfer Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Signaling_Cascade Signaling Cascade (e.g., Mac1, ERK1/2) Inflammatory_Stimuli->Signaling_Cascade p47phox_translocation p47phox, p67phox, p40phox Translocation & Assembly Signaling_Cascade->p47phox_translocation p47phox_translocation->NOX2_complex Activation NADPH NADPH NADPH->NOX2_complex Oxygen O2 Oxygen->NOX2_complex Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage GSK2795039 This compound based inhibitors (e.g., GSK2795039) GSK2795039->NOX2_complex Inhibition (NADPH competition)

Caption: NOX2 signaling pathway in neuroinflammation and point of inhibition.

Experimental_Workflow cluster_cell_based_assay Cell-Based NOX2 Inhibition Assay cluster_detection_methods ROS Detection Methods Cell_Culture 1. Cell Culture (e.g., HL-60 or HEK293 expressing NOX2) Compound_Incubation 2. Pre-incubation with Inhibitor Cell_Culture->Compound_Incubation Stimulation 3. Stimulation of NOX2 Activity (e.g., PMA) Compound_Incubation->Stimulation ROS_Detection 4. ROS Detection Stimulation->ROS_Detection Data_Analysis 5. Data Analysis (IC50 determination) ROS_Detection->Data_Analysis Amplex_Red Amplex Red Assay (Measures H2O2) ROS_Detection->Amplex_Red L012 L-012 Chemiluminescence (Measures Superoxide) ROS_Detection->L012

References

A Comparative Guide to the Structure-Activity Relationship of Indoline Derivatives: A Focus on the 3,3-Dimethylindolin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities. The 3,3-dimethylindolin-6-amine core, in particular, represents a valuable starting point for the design of novel therapeutic agents due to its structural rigidity and the presence of a key amino group for further functionalization. While specific structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented in publicly available literature, a comparative analysis of related indoline-based compounds can provide valuable insights for the rational design of new molecules. This guide aims to summarize key SAR trends observed for various indoline derivatives and extrapolate these findings to the this compound scaffold, supported by experimental data from analogous series.

Comparative Structure-Activity Relationships

The biological activity of indoline derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring and the heterocyclic core.

1. Substitutions on the Indoline Nitrogen (N-1 Position)

The nitrogen atom of the indoline ring is a common site for modification. Acylation or alkylation at this position can profoundly impact a compound's potency and selectivity. For instance, in a series of indoline-based dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, acylation of the indoline nitrogen with various groups was explored.[1]

2. Substitutions at the 3-Position

The 3-position of the indoline ring is a critical determinant of activity. The introduction of substituents at this position can influence ligand-receptor interactions. In a study of 3-substituted-indolin-2-one derivatives, the nature of the substituent at the 3-position was found to be crucial for their anti-inflammatory activity.[2] While the core is an indolin-2-one, the principle of substitution at the 3-position influencing activity is broadly applicable. For 3,3-di(indolyl)indolin-2-ones, substitutions on the indole rings at the 3-position were shown to modulate α-glucosidase inhibitory activity.[3]

3. Substitutions on the Benzenoid Ring

Substitutions on the aromatic part of the indoline scaffold play a vital role in modulating the electronic and steric properties of the molecule, thereby affecting its biological activity. In a series of 3-substituted-indolin-2-one derivatives as inhibitors of receptor tyrosine kinases, substitutions on the indolin-2-one ring, including the 5-position, significantly impacted their inhibitory potency.[4]

Quantitative Data from Related Indoline Derivatives

The following tables summarize quantitative data from SAR studies of various indoline derivatives to illustrate the impact of structural modifications on biological activity. It is important to note that these compounds are not direct derivatives of this compound but serve as valuable comparators.

Table 1: SAR of 3-Substituted-Indolin-2-one Derivatives as Anti-inflammatory Agents [2]

CompoundR Group at C3NO Production Inhibition (%) at 40 µM
1 PhenylData not available
2 2-Hydroxyphenyl~55
3 3-Hydroxyphenyl~75
4 4-Hydroxyphenyl~60

Data is estimated from graphical representations in the source article.

Table 2: SAR of 3,3-Di(indolyl)indolin-2-one Derivatives as α-Glucosidase Inhibitors [3]

CompoundR Group on Indole NitrogenIC50 (µM)
4a H145.95 ± 0.46
4b Methyl89.27 ± 0.71
4j 2-Fluorobenzyl5.98 ± 0.11
Acarbose (Standard) -Data not available for direct comparison

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for assays commonly used in the evaluation of indoline derivatives.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity [2]

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 500 ng/mL and incubating for an additional 20 hours.

  • NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

α-Glucosidase Inhibition Assay [3]

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in phosphate buffer.

  • Inhibition Assay: The test compounds are pre-incubated with the enzyme solution in a 96-well plate for a specified time.

  • Reaction Initiation: The reaction is initiated by the addition of the pNPG substrate.

  • Absorbance Measurement: The absorbance is measured at 405 nm to determine the amount of p-nitrophenol released. The percentage of inhibition is calculated by comparing the absorbance of the wells with and without the inhibitor. The IC50 value is then determined from a dose-response curve.

Visualizing SAR and Experimental Workflows

General Synthetic Scheme for Substituted Indolines

G Indoline This compound Step1 Protection of 6-amino group Indoline->Step1 Protected_Indoline Protected Indoline Step1->Protected_Indoline Step2 N-Alkylation or N-Acylation Protected_Indoline->Step2 N_Substituted N-Substituted Indoline Step2->N_Substituted Step3 Deprotection N_Substituted->Step3 Final_Product Final N-Substituted Derivative Step3->Final_Product G Start Initial Hit (this compound derivative) N1_Mod Modify N-1 Position Start->N1_Mod C6_Mod Modify 6-Amino Group Start->C6_Mod Aromatic_Mod Modify Aromatic Ring Start->Aromatic_Mod N1_Alkyl Evaluate Activity (Potency, Selectivity) N1_Mod->N1_Alkyl Alkylation N1_Acyl Evaluate Activity (Potency, Selectivity) N1_Mod->N1_Acyl Acylation C6_Amide Evaluate Activity (Solubility, PK) C6_Mod->C6_Amide Amide Formation C6_Sulfonamide Evaluate Activity (Solubility, PK) C6_Mod->C6_Sulfonamide Sulfonamide Formation Aromatic_Subst Evaluate Activity (Metabolic Stability) Aromatic_Mod->Aromatic_Subst Introduce Substituents (e.g., F, Cl, MeO) G cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) ADP ADP RTK->ADP Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate Indoline Indoline Derivative Indoline->RTK Inhibition ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) Phospho_Substrate->Downstream

References

A Comparative Guide to Purity Validation of Synthesized 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 3,3-Dimethylindolin-6-amine, a key building block in various pharmaceutical endeavors. The presence of impurities, even in trace amounts, can significantly alter the compound's biological activity and safety profile. Therefore, robust analytical validation is not merely a quality control measure but a critical component of the research and development process.

This document outlines three prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. For each method, we provide a detailed experimental protocol, discuss its advantages and limitations, and present comparative performance data.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis to create a 3,3-dimethyl-6-nitroindole intermediate, followed by the reduction of the nitro group and the indole ring. Understanding this pathway is crucial for anticipating potential impurities:

  • Unreacted Starting Materials: Residual substituted phenylhydrazine and 3-methyl-2-butanone from the Fischer indole synthesis.

  • Isomeric Byproducts: Formation of other positional isomers of the indole ring during the cyclization step.

  • Products of Side-Reactions: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of substituted anilines.

  • Incomplete Reduction: The presence of the 3,3-dimethyl-6-nitroindole or 3,3-dimethyl-6-aminoindole (if the indole ring is not fully reduced).

  • Over-reduction Products: In rare cases, harsh reduction conditions could lead to the saturation of the benzene ring.

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the synthesis and purification process.

A multi-faceted analytical approach is therefore essential for the comprehensive purity assessment of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the need for structural confirmation.

MethodPrincipleCommon DetectorTypical LOD/LOQKey AdvantagesKey Limitations
HPLC Partitioning between a stationary phase and a liquid mobile phase.UV-Vis/PDA1-10 ng/mLVersatile, robust, and widely available. Good for non-volatile and thermally labile compounds.Requires chromophores for UV detection. Co-elution of impurities can be a challenge.
GC-MS Partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.Mass Spectrometer0.1-1 ng/mLHigh sensitivity and selectivity. Provides structural information for impurity identification.Requires volatile and thermally stable analytes. Derivatization may be necessary for polar amines.
qNMR Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.NMR Spectrometer~0.1% (w/w)Absolute quantification without the need for a specific reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related substances by assessing the percentage of the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Data Analysis:

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation Integration->PurityCalc

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the identity of the main component through mass spectral data.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.

    • To 100 µL of the sample solution, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 10 minutes at 280 °C.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-550

  • Data Analysis:

    • Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the purity based on the area percentage of the main peak in the total ion chromatogram (TIC).

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution Derivatization Derivatization (BSTFA) SamplePrep->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpectra Mass Spectra Analysis MS->MassSpectra Purity Purity Assessment TIC->Purity MassSpectra->Purity

GC-MS Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[1]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_input Inputs cluster_measurement NMR Measurement cluster_calculation Calculation cluster_output Output Analyte Analyte Mass & MW Formula Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Analyte->Formula Standard Standard Mass, MW & Purity Standard->Formula Spectrum Acquire ¹H NMR Spectrum Integration Integrate Analyte & Standard Signals Spectrum->Integration Integration->Formula Result Absolute Purity (%) Formula->Result

qNMR Purity Calculation Logic

Conclusion

The validation of the purity of synthesized this compound requires a thoughtful and multi-pronged analytical strategy. While HPLC offers a robust and routine method for purity assessment, GC-MS provides invaluable structural information for impurity identification, particularly for volatile compounds.[2] For the most accurate and absolute determination of purity, qNMR stands out as a powerful, albeit less sensitive, technique.[1] The choice of methodology should be guided by the specific stage of research or development, regulatory requirements, and the information sought. By employing these complementary techniques, researchers can ensure the quality and integrity of their synthesized compounds, leading to more reliable and impactful scientific outcomes.

References

Comparative efficacy of indoline-based inhibitors in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Indoline-Based Inhibitors in Biological Assays

Indoline, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to interact with a wide array of biological targets.[1][2] This guide provides a comparative analysis of the efficacy of various indoline-based inhibitors across different biological assays, with a focus on anti-inflammatory, anti-cancer, and neuroprotective applications. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation of these compounds.

Dual 5-LOX/sEH Inhibitors for Anti-Inflammatory Activity

A promising strategy in the development of anti-inflammatory drugs is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid cascade.[3][4] Indoline-based compounds have emerged as potent dual inhibitors.

Data Summary

The following table summarizes the in vitro inhibitory activity of selected indoline derivatives against human 5-LOX and sEH.

Compound IDTargetAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
43 5-LOX (in human PMNL)Cellular1.38 ± 0.23Zileuton~3.0
5-LOX (isolated)Enzymatic0.45 ± 0.11
53 5-LOX (isolated)Enzymatic0.28 ± 0.02Zileuton~3.0
sEH (isolated)Enzymatic0.061 ± 0.003AUDA~1.0
54 5-LOX (isolated)Enzymatic0.18 ± 0.05Zileuton~3.0
sEH (isolated)Enzymatic0.100 ± 0.010AUDA~1.0
73 5-LOX (isolated)Enzymatic0.41 ± 0.01Zileuton~3.0
sEH (isolated)Enzymatic0.43 ± 0.10AUDA~1.0

Data sourced from a 2022 study on indoline-based dual 5-LOX/sEH inhibitors.[3][4]

Signaling Pathway

The diagram below illustrates the arachidonic acid cascade and the points of inhibition by 5-LOX and sEH inhibitors.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA LOX_path 5-Lipoxygenase (5-LOX) AA->LOX_path COX_path Cyclooxygenase (COX) AA->COX_path CYP450_path Cytochrome P450 (CYP450) AA->CYP450_path Leukotrienes Leukotrienes (Pro-inflammatory) LOX_path->Leukotrienes Prostaglandins Prostaglandins COX_path->Prostaglandins EETs Epoxyeicosatrienoic Acids (EETs) CYP450_path->EETs sEH_path Soluble Epoxide Hydrolase (sEH) EETs->sEH_path DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH_path->DHETs Inhibitor Indoline-Based Dual Inhibitor Inhibitor->LOX_path Inhibits Inhibitor->sEH_path Inhibits

Dual inhibition points in the arachidonic acid cascade.

Ferroptosis Inhibitors for Neuroprotection

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibiting ferroptosis is a therapeutic strategy for diseases involving neuronal death. A novel indoline derivative, compound 14 , has been identified as a potent ferroptosis inhibitor.[5]

Data Summary

The table below compares the efficacy of compound 14 with the well-known ferroptosis inhibitor Ferrostatin-1 (Fer-1) in mouse hippocampal HT22 cells.

Compound IDInducerAssay TypeEC50 (µM)
14 ErastinCell Viability0.15
RSL3Cell Viability0.15
Fer-1 ErastinCell Viability~1.0 (comparative)
RSL3Cell Viability~1.0 (comparative)

Data sourced from a 2023 study on indoline derivatives as ferroptosis inhibitors.[5]

Experimental Workflow

The following diagram outlines the general workflow for screening and validating ferroptosis inhibitors.

Ferroptosis_Inhibitor_Screening Start Start: In-house Compound Library Screening Phenotype-Based Screening (e.g., HT22 cells + Erastin) Start->Screening Hit Identify Hit (e.g., TJC-2-1) Screening->Hit Optimization Synthesize & Evaluate Indoline Derivatives Hit->Optimization Lead Identify Lead (e.g., Compound 14) Optimization->Lead Mechanism Mechanistic Studies: - Radical Trapping - Lipid Peroxidation Assay - Microsomal Stability Lead->Mechanism End Lead Compound for further development Mechanism->End

Workflow for discovery of novel ferroptosis inhibitors.

Tyrosine Kinase Inhibitors for Anticancer Activity

Receptor Tyrosine Kinases (RTKs) are crucial in cellular signaling pathways that control cell growth and division. Their deregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] 3-substituted indolin-2-ones (oxindoles) have been developed as a versatile class of tyrosine kinase inhibitors.[6]

Data Summary

The table below presents the inhibitory activity of various indoline and oxindole derivatives against different kinases and cancer cell lines.

Compound IDTarget Kinase / Cell LineAssay TypeIC50
Indole-quinazoline 4f EGFR-TKEnzymatic52.5 nM[7]
Indole-quinazoline 4g EGFR-TKEnzymatic40.7 nM[7]
Gefitinib (Reference) EGFR-TKEnzymatic38.9 nM[7]
Oxoindolepyridonyl 6a PDK1Enzymatic0.112 µM[8]
U87MG (Glioblastoma)Cell Viability0.449 µM[8]
GSCs (Glioblastoma Stem Cells)Cell Viability3.36 nM[8]
Arylthioindole 10a U87MG (Glioblastoma)Cell Viability16 nM[8]
Signaling Pathway

This diagram shows a generalized signaling pathway for a Receptor Tyrosine Kinase (RTK) and the inhibitory action of indoline-based compounds.

RTK_Signaling_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/PI3K/MAPK) RTK->Downstream Activates ATP ATP ATP->RTK Binds to ATP Pocket P P Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Indolin-2-one Inhibitor Inhibitor->RTK Competes with ATP at binding site P1->P P P2->P P

Inhibition of RTK signaling by ATP-competitive inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

5-LOX and sEH Inhibition Assays[3][4]
  • Human Recombinant 5-LOX Assay (Enzymatic):

    • The 5-LOX enzyme is incubated with the test compound (indoline derivative) or vehicle control in a buffer solution at a specified temperature (e.g., 37°C).

    • The reaction is initiated by adding arachidonic acid (substrate).

    • After a defined incubation period, the reaction is stopped.

    • The formation of 5-LOX products (e.g., leukotrienes) is quantified using methods like reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Human Soluble Epoxide Hydrolase (sEH) Assay (Enzymatic):

    • The recombinant human sEH enzyme is incubated with the test compound or vehicle.

    • A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is added to start the reaction.

    • The enzyme hydrolyzes the substrate, releasing a fluorescent product.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The IC50 value is determined from the dose-response curve of enzyme activity versus inhibitor concentration.

Ferroptosis Inhibition Assay (Cell-Based)[5]
  • Cell Culture and Treatment:

    • HT22 mouse hippocampal cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the indoline-based inhibitor (e.g., compound 14) or a reference compound (Fer-1) for a short period (e.g., 1-2 hours).

    • Ferroptosis is induced by adding a known inducer, such as Erastin or RSL3, to the culture medium.

    • The cells are incubated for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment (MTT or equivalent):

    • After treatment, a cell viability reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured with a microplate reader.

    • The EC50 value, the concentration at which the compound provides 50% protection against inducer-triggered cell death, is calculated from the dose-response curve.

Receptor Tyrosine Kinase Inhibition Assay (ELISA-based)[7]
  • Principle: This assay measures the ligand-induced autophosphorylation of a specific RTK (e.g., EGFR) in intact cells.

    • Cancer cells overexpressing the target RTK (e.g., A431 cells for EGFR) are seeded in a 96-well plate.

    • Cells are serum-starved to reduce basal kinase activity and then treated with various concentrations of the indoline inhibitor.

    • The RTK is stimulated with its specific ligand (e.g., EGF for EGFR) to induce autophosphorylation.

    • Cells are lysed, and the lysate containing the phosphorylated RTK is transferred to an ELISA plate pre-coated with a capture antibody specific to the RTK.

    • The captured RTK is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • A substrate is added, and the resulting colorimetric signal, proportional to the amount of phosphorylated RTK, is measured.

    • The IC50 value is calculated based on the reduction of the phosphorylation signal in the presence of the inhibitor.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylindolin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,3-Dimethylindolin-6-amine, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Data

Understanding the hazard profile of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data from safety data sheets.

Hazard ClassificationGHS StatementQuantitative DataCitation
Acute Oral ToxicityH302: Harmful if swallowedLD50 Oral - Rat (female) - 1,320 mg/kg[1]
Skin IrritationH315: Causes skin irritationNot available[1]
Aquatic Hazard (Acute)H400: Very toxic to aquatic lifeNot available[1]
Aquatic Hazard (Long-term)H401: Toxic to aquatic lifeNot available

Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. In the event of a spill, follow established laboratory protocols for containment and cleanup.

  • PPE: Wear protective gloves, and ensure skin is thoroughly washed after handling.[1]

  • Spill Cleanup: Absorb spills with an inert, dry material and place it in a suitable container for hazardous waste disposal.[2] All materials and debris from the cleanup should be collected as hazardous waste.[3]

Disposal Procedures

The primary and mandated method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][4] Do not dispose of this chemical via evaporation, sewer, or regular trash.

Disposal StepProcedureRegulatory ConsiderationCitation
Waste Collection Collect waste this compound in a compatible, sealable, and airtight container. The original container is often suitable.Do not mix with other waste streams.[2][3]
Labeling Clearly label the waste container with "HAZARDOUS WASTE" and the chemical name.Ensure the label is complete from the moment waste is first added.[3]
Storage Store the sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.Containers must be under the control of the generator and stored to prevent spills or leaks.[2][3]
Final Disposal Arrange for pickup and disposal by a certified hazardous waste management company.Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]
Empty Containers The first rinse of an empty container must be collected and disposed of as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.After thorough rinsing and drying, labels must be defaced before the container is discarded as solid waste.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound (Pure or Contaminated) B Wear Appropriate PPE: Gloves, Lab Coat, Eye Protection A->B C Select Compatible, Sealable Container B->C D Transfer Waste to Container C->D E Label Container: 'HAZARDOUS WASTE' & Chemical Name D->E F Store in Designated Cool, Dry, Well-Ventilated Area E->F G Segregate from Incompatible Materials F->G H Contact Approved Hazardous Waste Disposal Service G->H I Complete Chemical Collection Request Form H->I J Transfer to Waste Accumulation Area for Pickup I->J

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Personal protective equipment for handling 3,3-Dimethylindolin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 3,3-Dimethylindolin-6-amine. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment. The following recommendations are based on established best practices for handling amine compounds.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and associated risks.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesChemical splash goggles or a face shield should be worn.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always consult the manufacturer's compatibility chart for specific breakthrough times.[3][4]
Body Protection Laboratory CoatA long-sleeved lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[4]
Respiratory Protection Fume Hood/RespiratorAll handling of this compound should occur in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic amines should be used.[1][2]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt of the compound to its final disposal is critical for safety.

1. Preparation and Storage:

  • Upon receipt, store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly sealed.[4]

  • Ensure all personnel are trained on the specific hazards and handling protocols.[1]

2. Handling:

  • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

  • Avoid generating dust.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][6]

  • Wash hands thoroughly after handling.[5][7]

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention.[9][10]
Skin Contact Immediately wash the affected area with soap and plenty of water.[1][11] Remove all contaminated clothing.[8][9] If irritation persists, seek medical attention.[2]
Inhalation Move the person to fresh air.[1][11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5][10] Rinse the mouth with water.[5][10] Never give anything by mouth to an unconscious person.[4][7] Call a poison center or doctor immediately.[5]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Contain: Prevent the further spread of the material.[2]

  • Clean-up: Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] For liquid spills, absorb with an inert material.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[2]

  • Dispose: Treat all collected waste and cleaning materials as hazardous waste.[2]

Waste Disposal:

  • Containerization: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[2][12] The label must include "Hazardous Waste" and the chemical name.[2]

  • Segregation: Segregate waste streams. Do not mix with incompatible materials.[13]

  • Professional Disposal: Arrange for collection by a licensed chemical waste disposal company.[2][12] Provide them with the Safety Data Sheet (SDS).[2]

  • Prohibitions: Do NOT pour down the drain or allow it to evaporate in a fume hood as a means of disposal.[13]

Safe_Handling_Workflow start Start: Receive Chemical storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat storage->ppe handling Handle in Fume Hood ppe->handling experiment Perform Experiment handling->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate spill Spill Occurs experiment->spill waste_collection Collect Waste in Labeled Hazardous Waste Container decontaminate->waste_collection disposal Arrange for Professional Waste Disposal waste_collection->disposal spill->decontaminate No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->waste_collection end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.